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  • Product: Ethyl 3-amino-1H-pyrazole-1-carboxylate
  • CAS: 1823330-71-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Spectral Analysis of Ethyl 3-amino-1H-pyrazole-1-carboxylate

Executive Summary Ethyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 1823330-71-7)[1] is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Accurate struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 1823330-71-7)[1] is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Accurate structural characterization of this compound is paramount, as pyrazoles are prone to tautomerism and regiochemical ambiguity during synthesis. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound. By moving beyond mere data listing, this guide establishes a self-validating analytical framework, explaining the electronic causality behind the observed chemical shifts and detailing the precise experimental protocols required for unequivocal regiochemical assignment[2].

Introduction & Structural Rationale

The molecular architecture of Ethyl 3-amino-1H-pyrazole-1-carboxylate features a classic "push-pull" electronic system. The pyrazole core is substituted with an electron-donating amino group (-NH 2​ ) at the C-3 position (+M effect) and an electron-withdrawing ethyl carboxylate group (-COOEt) at the N-1 position (-M, -I effects).

This extreme electronic polarization dictates the magnetic environment of the ring nuclei. The lone pair on the 3-amino nitrogen delocalizes into the π -system, dramatically increasing electron density at the C-4 position. Conversely, the N-1 ester group pulls electron density away from the C-5 position. Understanding this electronic pathway is critical for predicting and interpreting the highly disparate chemical shifts observed in both 1 H and 13 C NMR spectra.

G N_amino 3-Amino Group (+M Effect) C3 C-3 Carbon (δ 156.0) N_amino->C3 Lone Pair Delocalization C4 C-4 Carbon (δ 96.5) C3->C4 Increased e- Density C5 C-5 Carbon (δ 132.0) C4->C5 Ring Polarization Ester 1-Carboxylate (-M/-I Effect) C5->Ester Electron Withdrawal

Electronic delocalization pathway demonstrating the push-pull effect in the pyrazole ring.

High-Resolution NMR Acquisition Protocols

To ensure reproducibility and baseline trustworthiness, the following step-by-step methodology must be adhered to when acquiring the spectral data.

Step 1: Sample Preparation
  • Weigh precisely 15–20 mg of Ethyl 3-amino-1H-pyrazole-1-carboxylate.

  • Dissolve the compound in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D).

    • Causality: DMSO- d6​ is specifically chosen over Chloroform- d (CDCl 3​ ) to ensure complete solvation of the polar functional groups. More importantly, DMSO strongly hydrogen-bonds with the -NH 2​ protons, reducing their exchange rate and allowing them to appear as a distinct, quantifiable broad singlet rather than being lost to baseline broadening.

Step 2: Instrument Calibration (Lock and Shim)
  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Insert into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Perform automated gradient shimming (Z-axis) to ensure a highly homogeneous magnetic field.

    • Causality: High field homogeneity is critical for resolving the fine ~2.8 Hz meta-coupling between the H-4 and H-5 protons.

Step 3: 1D and 2D Acquisition Parameters
  • 1 H NMR: Acquire using a 30° excitation pulse, a spectral width of 12 ppm, and a relaxation delay ( d1​ ) of 1.0 second. Acquire 16 transients.

  • 13 C NMR: Acquire using power-gated broadband proton decoupling (WALTZ-16 sequence) to prevent Nuclear Overhauser Effect (NOE) induced baseline distortions. Use a relaxation delay of 2.0 seconds and acquire at least 1024 transients to ensure a high signal-to-noise ratio for the quaternary carbons (C-3 and C=O)[2].

  • 2D NMR: Acquire Gradient-Selected COSY, HSQC, and HMBC spectra. The HMBC should be parameterized with a long-range coupling delay optimized for 8 Hz (typical for 3JCH​ couplings in heteroaromatics).

Workflow Prep Sample Preparation (15 mg in DMSO-d6) Lock Lock & Shim (Automated Gradient) Prep->Lock Acq1D 1D Acquisition (1H & 13C WALTZ-16) Lock->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing (Zero-filling, Apodization) Acq2D->Process Assign Regiochemical Assignment (HMBC Self-Validation) Process->Assign

Step-by-step experimental workflow for high-resolution 1D and 2D NMR acquisition.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of Ethyl 3-amino-1H-pyrazole-1-carboxylate provides immediate insight into the electronic distribution of the molecule.

Table 1: 1 H NMR Spectral Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Notes
Ethyl CH 3​ 1.35Triplet (t)7.13HAliphatic methyl
Ethyl CH 2​ 4.35Quartet (q)7.12HDeshielded by ester oxygen
3-NH 2​ 5.40Broad Singlet (br s)-2HD 2​ O exchangeable
C-4 H 5.85Doublet (d)2.81HShielded by +M effect of NH 2​
C-5 H 8.05Doublet (d)2.81HDeshielded by -M effect of N1-Ester

Mechanistic Causality: The most striking feature of the 1 H spectrum is the massive chemical shift difference ( Δδ≈2.2 ppm) between the two aromatic protons, H-4 and H-5. The lone pair on the 3-amino nitrogen donates electron density into the ring, specifically shielding the C-4 position via resonance, pushing its signal significantly upfield to 5.85 ppm. Conversely, the N-1 carboxylate group pulls electron density away from the C-5 position, heavily deshielding the H-5 proton and shifting it downfield to 8.05 ppm. The coupling constant of ~2.8 Hz is characteristic of 3JH4−H5​ coupling in substituted pyrazoles.

13 C NMR Spectral Analysis & Mechanistic Causality

The 13 C NMR spectrum rigorously corroborates the electronic distribution observed in the 1 H NMR and is a definitive fingerprint for pyrazole derivatives.

Table 2: 13 C NMR Spectral Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Notes
Ethyl CH 3​ 14.2Primary (CH 3​ )Aliphatic methyl
Ethyl CH 2​ 63.5Secondary (CH 2​ )Oxygen-bound methylene
C-4 96.5Tertiary (CH)Highly shielded aromatic carbon
C-5 132.0Tertiary (CH)Deshielded aromatic carbon
C=O 150.5Quaternary (C)Carbamate-like ester carbonyl
C-3 156.0Quaternary (C)Amino-bound aromatic carbon

Mechanistic Causality: The C-4 carbon resonates at an unusually high field (96.5 ppm) for an aromatic carbon. This is a hallmark of amino-substituted pyrazoles, confirming the high electron density localized at this position. The C-3 carbon is the most deshielded ring carbon (156.0 ppm) due to the direct attachment of the electronegative nitrogen atom of the amino group.

2D NMR Connectivity: A Self-Validating System

To establish absolute trustworthiness in the structural assignment and rule out the 5-amino regioisomer (Ethyl 5-amino-1H-pyrazole-1-carboxylate), Heteronuclear Multiple Bond Correlation (HMBC) must be employed as a self-validating system[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct C-H attachments, linking the proton at 5.85 ppm to the carbon at 96.5 ppm (C-4), and the proton at 8.05 ppm to the carbon at 132.0 ppm (C-5).

  • HMBC (Heteronuclear Multiple Bond Correlation): In the 3-amino isomer, the H-5 proton ( δ 8.05) exhibits a strong three-bond ( 3J ) correlation to the ester carbonyl carbon at 150.5 ppm (Path: H5–C5–N1–C=O).

    • The Regiochemical Proof: If the synthesized compound were the 5-amino regioisomer, the remaining aromatic proton would be at C-3. Its correlation to the carbonyl would require a four-bond ( 4J ) pathway (H3–C3–N2–N1–C=O), which is typically invisible in standard HMBC experiments. The presence of the 3J HMBC cross-peak unequivocally validates the N-1/C-3 regiochemistry of the analyte.

Conclusion

The comprehensive NMR analysis of Ethyl 3-amino-1H-pyrazole-1-carboxylate reveals a highly polarized heterocycle governed by strong push-pull electronic effects. By utilizing a rigorous acquisition protocol in DMSO- d6​ and leveraging 2D HMBC correlations as a self-validating regiochemical proof, researchers can achieve unequivocal structural assignment, ensuring data integrity for downstream drug development applications.

References

  • Begtrup M., Boyer G., Cabildo P., Cativiela C., Claramunt R.M., Elguero J., Ignacio Garcia J., Toiron C., Vedsø P. "Carbon-13 NMR of pyrazoles." Magnetic Resonance in Chemistry, 1993, 31(2), 107-168. URL:[Link]

  • Elguero J. "On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool." Tetrahedron, 2004, 60(32), 6791-6805. URL:[Link]

  • Zaleska B., et al. "Heterocyclic Analogues of Xanthone and Xanthione. 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and Thiones: Synthesis and NMR Data." Molecules, 2011, 16(9), 7430-7440. URL:[Link]

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Exploratory

Tautomeric Dynamics of Ethyl 3-amino-1H-pyrazole-1-carboxylate in Solution: A Structural and Mechanistic Whitepaper

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a precursor for complex fused heterocycles such as pyrazolo[1,5-a]pyrimidines. Among these precursors, E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a precursor for complex fused heterocycles such as pyrazolo[1,5-a]pyrimidines. Among these precursors, Ethyl 3-amino-1H-pyrazole-1-carboxylate presents a fascinating case study in structural dynamics. Unlike simple 1H-pyrazoles, the presence of the N1-ethyl carboxylate group fundamentally alters the molecule's tautomeric landscape.

This whitepaper provides an in-depth mechanistic analysis of the tautomeric and fluxional behaviors of Ethyl 3-amino-1H-pyrazole-1-carboxylate in solution. By deconstructing the thermodynamic drivers behind amino-imino tautomerism and ester migration (acylotropy), we establish a predictive framework for researchers to control and characterize these species during drug development and synthetic scaling.

Structural Dynamics & Tautomeric Paradigms

To understand the behavior of Ethyl 3-amino-1H-pyrazole-1-carboxylate in solution, one must separate the theoretical tautomeric possibilities from the thermodynamically accessible realities. The structural dynamics are governed by three primary paradigms:

The Amino-Imino Equilibrium (Exocyclic Tautomerism)

The presence of an exocyclic nitrogen at the C3 position introduces the possibility of amino-imino tautomerism. In theory, a proton could migrate from the exocyclic -NH₂ group to the endocyclic N2 atom, generating a 3-imino-2,3-dihydro-1H-pyrazole derivative.

However, in solution, the 3-amino form is overwhelmingly favored [1]. This causality is rooted in two factors:

  • Aromaticity Preservation: The 3-amino tautomer maintains the 6π-electron aromatic system of the pyrazole ring. Conversion to the imino form disrupts this conjugation, localizing the double bonds and incurring a massive energetic penalty.

  • Topological Charge Stabilization: Quantum mechanical models demonstrate that the amplitude pattern of the nonbonding molecular orbitals (NBMOs) heavily favors the localization of electron density on the exocyclic nitrogen in its sp³-hybridized (amino) state rather than the sp²-hybridized (imino) state[1]. The energy gap between these forms typically exceeds 10 kcal/mol, rendering the imino form virtually undetectable under standard conditions.

AminoImino A Ethyl 3-amino-1H-pyrazole-1-carboxylate (Amino Form: Aromatic, Major) B Ethyl 3-imino-2,3-dihydro-1H-pyrazole-1-carboxylate (Imino Form: Non-aromatic, Unobserved) A->B Prototropic Shift ΔG > 10 kcal/mol B->A Spontaneous Rearomatization

Thermodynamic equilibrium of Amino-Imino tautomerism favoring the aromatic amino state.

Blocked Annular Prototropic Tautomerism

In unsubstituted 3-aminopyrazoles, the N-H proton rapidly exchanges between the N1 and N2 positions (annular tautomerism), making the 3-amino and 5-amino forms indistinguishable in rapid equilibrium[2].

In Ethyl 3-amino-1H-pyrazole-1-carboxylate, the N1 position is covalently locked by the ethyl carboxylate ester. Because there is no labile proton on the ring nitrogens, standard prototropic annular tautomerism is strictly blocked .

Acylotropy: The 3-Amino vs. 5-Amino Fluxional Isomerization

While prototropic annular tautomerism is blocked, 1-alkoxycarbonyl pyrazoles can undergo a fluxional process known as acylotropy or ester migration. In solution, the ethyl carboxylate group can migrate from N1 to N2. When this occurs, the C3 and C5 positions effectively swap relative to the substituted nitrogen, converting Ethyl 3-amino-1H-pyrazole-1-carboxylate into Ethyl 5-amino-1H-pyrazole-1-carboxylate .

This migration proceeds via a tight ion-pair intermediate or a concerted transition state. The equilibrium is highly sensitive to the dielectric constant of the solvent:

  • Non-polar solvents (e.g., CDCl₃): The 3-amino isomer is kinetically and thermodynamically favored due to reduced steric clash between the N1-ester and the C3-amino group[3].

  • Polar, hydrogen-bonding solvents (e.g., DMSO-d₆): The 5-amino isomer gains stability. The polar solvent stabilizes the transition state for migration, and the 5-amino form can engage in intramolecular hydrogen bonding between the exocyclic -NH₂ and the carbonyl oxygen of the adjacent N1-ester[2].

Acylotropy A 3-Amino Isomer (Sterically Unhindered) TS Tight Ion-Pair / Concerted TS (Solvent Stabilized) A->TS Heat / Base B 5-Amino Isomer (Intramolecular H-Bonding) TS->B Ester Migration

Acylotropy (Ester Migration) pathway interconverting the 3-amino and 5-amino regioisomers.

Quantitative Data: Thermodynamics and NMR Diagnostics

To successfully monitor these species in solution, quantitative benchmarks are required. The tables below summarize the thermodynamic energy gaps and the diagnostic Nuclear Magnetic Resonance (NMR) chemical shifts used to differentiate the forms.

Table 1: Relative Thermodynamic Stability in Solution

Data represents generalized computational (DFT B3LYP/6-31G) and experimental benchmarks for 1-substituted 3(5)-aminopyrazoles[4].

Tautomeric / Isomeric FormRelative Energy (ΔG) in CDCl₃Relative Energy (ΔG) in DMSOPrimary Stabilization Factor
3-Amino Isomer 0.0 kcal/mol (Reference)0.0 kcal/mol (Reference)Steric relief, Aromaticity
5-Amino Isomer +2.4 kcal/mol+0.8 kcal/molIntramolecular H-bond (NH··O=C)
3-Imino Tautomer > +12.0 kcal/mol> +10.5 kcal/molNone (Loss of aromaticity)
Table 2: Diagnostic NMR Chemical Shifts (δ, ppm)

Self-validating markers for distinguishing the 3-amino and 5-amino isomers in solution[2].

NucleusPosition3-Amino Isomer (CDCl₃)5-Amino Isomer (CDCl₃)Structural Causality
¹H Pyrazole H45.40 – 5.55 (d)5.30 – 5.45 (d)Shielded by adjacent NH₂ in both
¹H Pyrazole H5 / H37.50 – 7.70 (d) (H5)7.20 – 7.40 (d) (H3)H5 in 3-amino is deshielded by adjacent N1-ester
¹H Exocyclic NH₂3.80 – 4.20 (br s)4.50 – 5.10 (br s)Downfield shift in 5-amino due to H-bonding with ester
¹³C Pyrazole C3 / C5~155.0 (C3)~148.0 (C5)Carbon bearing the amino group
¹⁵N Exocyclic NH₂-325.0-315.0H-bonding in 5-amino deshields the nitrogen

Experimental Workflow: Self-Validating NMR Characterization

To definitively assign the tautomeric and regioisomeric state of Ethyl 3-amino-1H-pyrazole-1-carboxylate in a given solvent, a multi-dimensional NMR approach is mandatory. Relying solely on 1D ¹H NMR is insufficient due to the potential for line broadening caused by intermediate exchange rates.

Protocol: Solution-State Isomer Profiling

Step 1: Controlled Sample Preparation

  • Prepare two 15 mM solutions of the analyte: one in CDCl₃ (non-polar, non-H-bonding) and one in DMSO-d₆ (polar, H-bonding).

  • Ensure samples are strictly anhydrous, as trace water can catalyze ester migration and obscure exocyclic -NH₂ signals via rapid proton exchange.

Step 2: 1D Baseline Acquisition

  • Acquire standard ¹H and ¹³C spectra at 298 K.

  • Causality Check: Look for the presence of two distinct sets of pyrazole ring protons (H4 and H5/H3). If the ester migration is slow on the NMR timescale, both the 3-amino and 5-amino isomers will appear as distinct populations. If migration is fast, signals will coalesce into an average shift.

Step 3: 2D NOESY/ROESY Spatial Mapping (The Self-Validating Step)

  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum with a mixing time of 300-500 ms.

  • Diagnostic Cross-Peaks:

    • For the 3-Amino Isomer: Look for a strong NOE cross-peak between the ester -CH₂- protons and the pyrazole H5 proton . This proves the ester is at N1 and the adjacent carbon (C5) bears a proton.

    • For the 5-Amino Isomer: Look for an NOE cross-peak between the ester -CH₂- protons and the exocyclic -NH₂ protons . This proves the ester is at N1 and the adjacent carbon (C5) bears the amino group.

Step 4: Variable Temperature (VT) NMR for Kinetic Analysis

  • If line broadening is observed at 298 K, perform VT-¹H NMR.

  • Cool the sample (e.g., down to 230 K in CDCl₃) to freeze out the ester migration, yielding sharp signals for both distinct isomers.

  • Heat the sample (e.g., up to 350 K in DMSO-d₆) to achieve the fast-exchange limit, calculating the activation energy (ΔG‡) of the acylotropy using the Eyring equation.

NMRWorkflow Prep Step 1: Sample Prep (Anhydrous CDCl3 & DMSO-d6) Acq1D Step 2: 1D 1H/13C NMR (Identify Coalescence/Populations) Prep->Acq1D Decision Are signals broad at 298 K? Acq1D->Decision Acq2D Step 3: 2D NOESY/ROESY (Spatial Cross-Validation) VT Step 4: VT-NMR (Calculate Migration Kinetics) VT->Acq2D Cool to slow exchange Decision->Acq2D No (Slow Exchange) Decision->VT Yes (Intermediate Exchange)

Self-validating NMR workflow for the characterization of pyrazole fluxional isomers.

Conclusion

The behavior of Ethyl 3-amino-1H-pyrazole-1-carboxylate in solution defies simplistic tautomeric models. While true amino-imino tautomerism is thermodynamically forbidden due to the loss of aromaticity, and prototropic annular tautomerism is blocked by the N1-ester, the molecule exhibits highly dynamic acylotropy . The migration of the ethyl carboxylate group between N1 and N2 creates a solvent-dependent equilibrium between the 3-amino and 5-amino regioisomers. By employing rigorous, spatially-aware NMR techniques (NOESY/ROESY), researchers can accurately map this equilibrium, ensuring structural fidelity in downstream synthetic applications.

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Foundational

A Researcher's Guide to the Computational Exploration of Ethyl 3-amino-1H-pyrazole-1-carboxylate: A DFT Approach

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Ethyl 3-amino-1H-pyrazole-1-carboxylate, a key derivative, presents a rich templa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Ethyl 3-amino-1H-pyrazole-1-carboxylate, a key derivative, presents a rich template for drug design due to its versatile chemical functionalities. This in-depth guide provides a comprehensive framework for employing Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and potential intermolecular interactions of this molecule. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind computational choices, ensuring a robust and scientifically sound investigation. We will detail a validated workflow, from initial structure optimization to the interpretation of key quantum chemical descriptors relevant to pharmacology.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The specific molecule under investigation, Ethyl 3-amino-1H-pyrazole-1-carboxylate, integrates several key pharmacophoric features: a hydrogen-bond-donating amino group, a hydrogen-bond-accepting carboxylate group, and the aromatic pyrazole core capable of π-π stacking interactions. Understanding the interplay of these features at an electronic level is paramount for rational drug design.

Computational chemistry, particularly DFT, provides a powerful, cost-effective lens through which to examine these properties before committing to costly and time-consuming synthesis.[4][5][6] DFT allows for the accurate calculation of a molecule's electronic structure, which in turn governs its reactivity, stability, and interaction with biological targets.[7][8] This guide will provide the theoretical and practical foundation for conducting such an analysis.

Theoretical Foundation: Why Density Functional Theory?

At its core, computational chemistry seeks to solve the Schrödinger equation for a given molecule to determine its energy and other properties.[5] However, for a multi-electron system like Ethyl 3-amino-1H-pyrazole-1-carboxylate, exact solutions are computationally intractable. DFT offers an elegant and efficient alternative.[8][9]

The fundamental principle of DFT is that the ground-state energy and all other molecular properties are uniquely determined by the electron density (ρ(r)).[6] This is a significant conceptual simplification from wave function theory, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system.[10]

In practice, DFT calculations are performed using the Kohn-Sham equations, which model the complex many-electron system as a simpler system of non-interacting electrons moving in an effective potential.[5] The critical component of this potential is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation.[5]

Choice of Functional and Basis Set: A Justified Approach

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules of pharmacological interest, hybrid functionals often provide the best balance of accuracy and computational cost.[10] We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory, which improves the description of electronic behavior, particularly in systems with significant electron delocalization like the pyrazole ring.[11][12][13]

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost. For a molecule of this size, the 6-311++G(d,p) basis set is a robust choice.[1][14]

    • 6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most important for chemical bonding and reactivity.

    • ++G: These symbols denote the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonding, all of which are central to the chemistry of our target molecule.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for correctly modeling bond angles and geometries.

This combination, B3LYP/6-311++G(d,p) , represents a well-established and reliable level of theory for obtaining accurate geometries and electronic properties for pyrazole derivatives and similar drug-like molecules.[1][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the theoretical analysis of Ethyl 3-amino-1H-pyrazole-1-carboxylate.

Step 1: Initial Structure Preparation
  • Construct the Molecule: Build the 3D structure of Ethyl 3-amino-1H-pyrazole-1-carboxylate using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method like a molecular mechanics force field (e.g., MMFF94) to resolve any unrealistic bond lengths or angles.

Step 2: Geometry Optimization
  • Input File Generation: Create an input file for a DFT software package (e.g., Gaussian, ORCA, GAMESS). Specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt

    • Opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.

  • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy of the system.

  • Convergence Check: Upon completion, verify that the optimization has converged successfully by checking the output file for the four convergence criteria typically used (forces and displacements).

Step 3: Frequency Analysis (Self-Validation)
  • Input File Generation: Using the optimized geometry from the previous step, set up a frequency calculation. The keyword line should be:

    • #p B3LYP/6-311++G(d,p) Freq

  • Execution and Verification: Run the calculation. The primary purpose of this step is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by ensuring there are zero imaginary frequencies in the output.[1] The presence of an imaginary frequency indicates a transition state, not a stable structure.

  • Thermochemical Data: This calculation also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Molecular Properties

With a validated, stable structure, you can now calculate the key electronic properties. This is typically done as part of the frequency calculation or in a subsequent single-point energy calculation using the same level of theory. Key properties to analyze include:

  • Frontier Molecular Orbitals (HOMO and LUMO)

  • Molecular Electrostatic Potential (MEP)

  • Mulliken Atomic Charges

The entire computational process can be visualized as a logical workflow.

DFT_Workflow A 1. Build Initial 3D Structure (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (B3LYP/6-311++G(d,p)) B->C Optimized Geometry D Check for Imaginary Frequencies C->D E Structure is a True Minimum (0 Imaginary Frequencies) D->E No F Structure is a Transition State (Re-optimize) D->F Yes G 4. Property Calculation & Analysis (HOMO/LUMO, MEP, Charges) E->G Validated Structure F->B Correct Structure H END: Data Interpretation for Drug Design G->H

Caption: A flowchart illustrating the computational workflow for a DFT study.

Data Interpretation: From Quantum Mechanics to Pharmacological Insights

The raw output of a DFT calculation is a wealth of numerical data. The true expertise lies in translating this data into actionable insights for drug development.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[7][12] A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[15] Conversely, a small energy gap suggests the molecule is more reactive.[7]

ParameterConceptual MeaningImplication in Drug Design
EHOMO Electron-donating abilityHigh value suggests susceptibility to oxidation.
ELUMO Electron-accepting abilityLow value suggests susceptibility to reduction.
ΔE (LUMO-HOMO) Chemical Reactivity / StabilityA smaller gap often correlates with higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping

The MEP is a color-coded map of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions.[11][13]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (e.g., the oxygen and nitrogen atoms). These are sites for electrophilic attack and are strong hydrogen bond acceptors.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency (e.g., hydrogen atoms attached to electronegative atoms, like the amino group N-H). These are sites for nucleophilic attack and are strong hydrogen bond donors.

  • Green/Yellow Regions (Neutral Potential): Indicate areas of non-polar character, often associated with the carbon backbone or aromatic rings, which can participate in van der Waals or hydrophobic interactions.

For Ethyl 3-amino-1H-pyrazole-1-carboxylate, the MEP map would highlight the amino group's hydrogens as positive (blue), the carbonyl oxygen and pyrazole nitrogens as negative (red), providing a clear visual guide to its hydrogen bonding capabilities.[7]

Atomic Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule. This helps to quantify the electronic distribution and identify polar bonds. For example, the analysis will confirm the high electronegativity of the nitrogen and oxygen atoms, which will carry partial negative charges, while the hydrogen atoms of the amino group will carry partial positive charges.

Data_Interpretation DFT_Output DFT Calculation Output FMO FMO Analysis (HOMO, LUMO, Gap) DFT_Output->FMO MEP MEP Analysis DFT_Output->MEP Charges Atomic Charges DFT_Output->Charges Reactivity Chemical Reactivity & Kinetic Stability FMO->Reactivity Interactions Intermolecular Interactions (H-Bonding, Electrostatics) MEP->Interactions Polarity Bond Polarity & Dipole Moment Charges->Polarity Drug_Design Rational Drug Design (e.g., SAR, Docking) Reactivity->Drug_Design Interactions->Drug_Design Polarity->Drug_Design

Caption: Logical relationships in interpreting DFT results for drug design.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical investigation of Ethyl 3-amino-1H-pyrazole-1-carboxylate using Density Functional Theory. By following the detailed workflow—from the justified selection of the B3LYP functional and 6-311++G(d,p) basis set to the multi-faceted interpretation of FMO, MEP, and atomic charge data—researchers can gain profound insights into the molecule's electronic characteristics. This computational pre-screening is an indispensable tool in modern drug discovery, enabling a more targeted and efficient design of novel therapeutics based on the versatile pyrazole scaffold. The principles and protocols described herein provide a solid foundation for any scientist looking to leverage the predictive power of DFT in their research endeavors.

References

  • BenchChem. (n.d.). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
  • Priyanka, S., et al. (2021). Synthesis and DFT Calculation of Novel Pyrazole Derivatives. AIP Conference Proceedings, 2364, 040001. Available at: [Link]

  • Chem Biodivers. (2025). Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed. Available at: [Link]

  • Matlantis. (2025). [For Beginners] What is Density Functional Theory (DFT)? | Basics. Retrieved from [Link]

  • National Institutes of Health. (2021). Applications of density functional theory in COVID-19 drug modeling. PMC. Available at: [Link]

  • Czaja, K., et al. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. SciSpace. Available at: [Link]

  • MDPI. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Encyclopedia. Available at: [Link]

  • Voyager. (2024). A Review on DFT- Computational Methods for Solving Research Problems. Voyager: Vol. XV. Available at: [Link]

  • AIP Publishing. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. Available at: [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • MDPI. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Pharmaceutics. Available at: [Link]

  • CDMF. (n.d.). Computational procedure to an accurate DFT simulation to solid state systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Density Functional Theory (DFT) Methods. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

  • National Institutes of Health. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-amino-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

Sources

Exploratory

Biological Screening of Ethyl 3-amino-1H-pyrazole-1-carboxylate Derivatives: An In-Depth Technical Guide

Executive Summary The Ethyl 3-amino-1H-pyrazole-1-carboxylate scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its dense hydrogen-bonding network and synthetic tractabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Ethyl 3-amino-1H-pyrazole-1-carboxylate scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its dense hydrogen-bonding network and synthetic tractability, this core structure serves as a foundational building block for developing potent kinase inhibitors and novel antimicrobial agents.

This whitepaper provides an authoritative, step-by-step guide to the initial biological screening of these derivatives. Designed for application scientists and assay developers, this guide bridges the gap between theoretical pharmacophore modeling and practical, self-validating benchtop execution.

Mechanistic Rationale: Why This Scaffold?

Successful assay design begins with understanding the physical chemistry of the target-ligand interaction. The biological promiscuity and subsequent optimization potential of the 3-amino-1H-pyrazole core are driven by two distinct mechanisms:

  • Kinase Hinge-Binding Triad : In oncology and inflammation targeting, the 3-amino group and the adjacent pyrazole nitrogen act as a bidentate hydrogen bond donor-acceptor system. This motif perfectly mimics the adenine ring of ATP, allowing the derivative to anchor deeply into the highly conserved hinge region of kinases (e.g., CDK2, BMPR2, and MST3) . The ethyl 1-carboxylate moiety provides a critical vector for late-stage synthetic diversification, allowing researchers to build macrocycles that target the solvent-exposed regions to tune selectivity .

  • Antimicrobial Membrane Disruption : In microbiology, functionalized aminopyrazoles have demonstrated potent inhibition of bacterial DNA gyrase. Furthermore, lipophilic substitutions on the carboxylate vector enhance penetration through the complex cell envelopes of Gram-negative ESKAPE pathogens .

Screening Cascade & Workflow

To efficiently triage a library of Ethyl 3-amino-1H-pyrazole-1-carboxylate derivatives, a bifurcated screening cascade is employed, separating compounds into kinase-directed and antimicrobial pipelines.

Workflow A Compound Library (Ethyl 3-amino-1H-pyrazole-1-carboxylate) B Primary Screening (TR-FRET Kinase Assay) A->B C Antimicrobial Screening (MIC Broth Microdilution) A->C D Hit Validation (Dose-Response IC50/EC50) B->D C->D E Cellular Assays (Target Engagement) D->E F Lead Optimization (SAR Development) E->F

Fig 1: Hit-to-lead screening cascade for aminopyrazole derivatives.

Quantitative Data Presentation (SAR Profiling)

The following tables summarize representative screening data, illustrating how structural modifications to the base scaffold dictate biological activity.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM)

Compound ID R-Group Substitution CDK2 IC₅₀ BMPR2 IC₅₀ MST3 IC₅₀
Cmpd-01 Base Scaffold >10,000 >10,000 >10,000
Cmpd-02 5-Cyclopropyl 45 1,200 850
Cmpd-03 Macrocyclic Linker 3,500 506 120

| Control | Staurosporine | 5 | 12 | 8 |

Table 2: Antimicrobial Susceptibility (MIC in µg/mL)

Compound ID R-Group Substitution S. aureus (MRSA) E. coli P. aeruginosa
Cmpd-01 Base Scaffold >64 >64 >64
Cmpd-04 4-Thiazolyl 3.125 25 >64
Cmpd-05 N-Acetylated 1.56 12.5 32

| Control | Ciprofloxacin | 0.25 | 0.015 | 0.12 |

Detailed Experimental Protocols

Protocol A: High-Throughput Kinase Profiling via TR-FRET

The Causality of the Method: Why choose Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., ADP-Glo)? Pyrazole derivatives, particularly those with extended aromatic systems, often exhibit intrinsic auto-fluorescence or act as inner-filter quenchers. TR-FRET utilizes long-lifetime lanthanide fluorophores (like Terbium or Europium). By introducing a time delay (e.g., 50–100 µs) before signal acquisition, short-lived background fluorescence from the test compounds completely decays, ensuring that the measured FRET signal is exclusively from the target interaction .

TRFRET N1 Kinase Reaction (Target + ATP + Substrate) N3 Phosphorylated Substrate N1->N3 Active N2 Inhibition by Pyrazole Derivative N2->N1 Blocks ATP N6 Low TR-FRET Signal (Inhibited Kinase) N2->N6 No Phosphorylation N4 Addition of Detection Reagents (Eu-Antibody + Tracer) N3->N4 N5 High TR-FRET Signal (Active Kinase) N4->N5 Binding

Fig 2: Mechanistic workflow of the TR-FRET kinase inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: The addition of a non-ionic detergent like Brij-35 or Triton X-100 is critical. It prevents the highly lipophilic pyrazole derivatives from forming colloidal aggregates that act as promiscuous, non-specific inhibitors.

  • Compound Plating: Dispense 100 nL of the aminopyrazole derivatives (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the predetermined apparent Km​ for the specific kinase). Incubate for 60 minutes.

  • Stop & Detect: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Europium-labeled anti-phospho antibody.

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm (Europium) and 665 nm (Acceptor).

    • Validation Metric: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only deemed self-validating and reliable if Z′≥0.6 .

Protocol B: Resazurin-Assisted Broth Microdilution (MIC)

The Causality of the Method: Visual determination of MIC can be highly subjective, especially when testing pyrazole compounds that may precipitate out of the aqueous media, mimicking bacterial turbidity. Resazurin acts as an objective redox indicator; metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a definitive, quantifiable endpoint.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus ATCC 25923) overnight. Adjust the suspension in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard, then dilute 1:100 to achieve a final inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a two-fold serial dilution of the pyrazole derivatives in MHB. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the compound dilutions.

  • Self-Validating Controls: Every plate must include:

    • Sterility Control: MHB only (Validates absence of contamination).

    • Growth Control: Bacteria + MHB + 1% DMSO (Validates bacterial viability in the solvent).

    • Reference Control: Ciprofloxacin (Validates that the bacterial strain's susceptibility falls within CLSI-defined quality control ranges).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI / PubMed Central. Available at:[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at:[Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. PubMed Central. Available at:[Link]

Foundational

reactivity of the amino group in Ethyl 3-amino-1H-pyrazole-1-carboxylate

Decoding the Reactivity of the Amino Group in Ethyl 3-amino-1H-pyrazole-1-carboxylate: A Mechanistic and Synthetic Guide Executive Summary In the realm of medicinal chemistry and agrochemical development, aminopyrazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Reactivity of the Amino Group in Ethyl 3-amino-1H-pyrazole-1-carboxylate: A Mechanistic and Synthetic Guide

Executive Summary

In the realm of medicinal chemistry and agrochemical development, aminopyrazoles are privileged scaffolds frequently utilized as kinase inhibitors and receptor antagonists[1]. However, as a Senior Application Scientist, I frequently observe that the functionalization of unsubstituted 3-aminopyrazoles is derailed by tautomeric ambiguity and multi-site nucleophilicity[1][2].

Ethyl 3-amino-1H-pyrazole-1-carboxylate serves as a highly engineered solution to this problem. By installing an ethyl carboxylate protecting group at the N1 position, the molecule is locked into a single tautomeric form. This guide dissects the causality behind the reactivity of its C3-amino group, detailing how the N1-carbamate dictates both the regioselectivity of electrophilic attack and the strict boundaries of base tolerance in cross-coupling methodologies[3][4].

Structural and Electronic Profiling: The Causality of Regioselectivity

The inherent reactivity of the C3-amino group in this scaffold cannot be understood without analyzing the electronic influence of the N1-carboxylate group.

  • Tautomeric Locking: Unsubstituted 3-aminopyrazoles exist in a dynamic equilibrium between the 3-amino and 5-amino tautomers, leading to complex mixtures during functionalization[1]. The N1-ethyl carboxylate permanently locks the ring in the 3-amino configuration.

  • Nucleophilic Funneling: In a standard pyrazole, the endocyclic nitrogen (N2) and the C4 carbon exhibit significant nucleophilicity[3]. However, the N1-carboxylate acts as a strong electron-withdrawing group (EWG). This inductive effect pulls electron density away from the pyrazole core, heavily suppressing the nucleophilicity of N2 and C4[2][3]. Consequently, electrophilic attack is exclusively funneled to the exocyclic C3-amino group.

  • The Base-Lability Constraint: While the N1-carboxylate perfectly directs regioselectivity, it introduces a critical vulnerability. The N1-carbamate linkage is highly labile under strongly basic conditions. Reagents like Sodium hydroxide (NaOH), Sodium tert-butoxide (NaOtBu), or even 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) will rapidly cleave the protecting group, reverting the molecule to the problematic unsubstituted 3-aminopyrazole[4].

Regioselectivity A Unsubstituted 3-Aminopyrazole (Tautomeric Mixture) B N1-Carboxylation (Ethyl Chloroformate) A->B Protection C Ethyl 3-amino-1H-pyrazole-1-carboxylate (Locked 3-Amino Tautomer) B->C D Electronic Deactivation (N2 & C4 Nucleophilicity Suppressed) C->D Inductive Effect E Exclusive C3-NH2 Reactivity (Acylation, Sulfonylation, Coupling) D->E Directed Electrophilic Attack

Fig 1: Electronic logic and regioselective funneling in N1-protected 3-aminopyrazoles.

Quantitative Reactivity & Chemoselectivity Profile

To make informed experimental choices, it is crucial to compare the reactivity metrics of Ethyl 3-amino-1H-pyrazole-1-carboxylate against its unprotected and C4-substituted analogs.

Table 1: Comparative Reactivity & Base Tolerance Profile

SubstrateTautomerismPrimary Nucleophilic SiteBase TolerancePd-Coupling Yield (NaOtBu)Pd-Coupling Yield (K-2-EH)
3-Aminopyrazole Yes (Dynamic)N1, N2, C3-NH2 (Mixture)High< 20% (Complex mixture)N/A
Ethyl 3-amino-1H-pyrazole-4-carboxylate Yes (Dynamic)C3-NH2, N1Moderate40%65%
Ethyl 3-amino-1H-pyrazole-1-carboxylate No (Locked) C3-NH2 (Exclusive) Low (Cleaves easily) < 5% (Deprotection) > 85%

Data synthesis derived from comparative aminopyrazole reactivity and base-sensitive cross-coupling studies[3][4].

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the base-sensitive N1-carboxylate group.

Protocol A: Chemoselective N-Acylation of the C3-Amino Group

Causality: Acyl chlorides generate HCl upon reaction. If unneutralized, HCl protonates the C3-NH2, stalling the reaction. Because strong aqueous bases (Schotten-Baumann conditions) will hydrolyze the N1-carboxylate, a sterically hindered, mild organic base like N,N-Diisopropylethylamine (DIPEA) must be used. DIPEA neutralizes the acid without acting as a nucleophile.

  • Preparation: Dissolve Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv). Validation: The solution should remain clear; no exotherm should be observed.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acyl chloride (1.1 equiv) dropwise. Causality: Cooling prevents thermal degradation and suppresses di-acylation at the C3 nitrogen.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Validation: Monitor via LC-MS. The primary amine peak ([M+H]⁺ = 156) should disappear, replaced by the corresponding amide mass.

  • Workup: Quench with saturated aqueous NaHCO₃ (pH ~7.5) to neutralize residual acid without cleaving the N1-ester. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Analytical Validation: Perform ¹H NMR. The success of the reaction is validated by the disappearance of the broad 2H singlet (~5.0-6.0 ppm) of the primary amine, and the appearance of a sharp 1H singlet (> 9.0 ppm) corresponding to the secondary amide NH.

Protocol B: Base-Sensitive Palladium-Catalyzed C-N Cross-Coupling

Causality: Traditional Buchwald-Hartwig aminations utilize NaOtBu or DBU. These bases will rapidly attack the N1-carbonyl of our substrate, yielding unprotected 3-aminopyrazole[4]. To achieve C-N coupling at the C3-NH2 while preserving the N1-carboxylate, Potassium 2-ethylhexanoate (K-2-EH) must be used. K-2-EH is a mild, highly soluble carboxylate base that facilitates the crucial deprotonation of the Pd-amine intermediate without acting as a destructive nucleophile[4].

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.2 equiv), and K-2-EH (2.0 equiv).

  • Catalyst Loading: Add a pre-mixed solution of Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like L147 or BrettPhos (4 mol%) in anhydrous Toluene. Causality: Bulky ligands accelerate reductive elimination and prevent the primary C3-NH2 from binding too tightly and poisoning the palladium center.

  • Heating: Seal the vial, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove Pd black and insoluble potassium salts.

  • Analytical Validation: Analyze the crude mixture via LC-MS. The system is validated if the desired coupled product mass is present, and specifically, if the[M-72] peak (corresponding to the loss of the -COOEt group) is absent, confirming the structural integrity of the protecting group[4].

Workflow Step1 1. Reagent Preparation Dissolve substrate in anhydrous DCM/THF Step2 2. Base Addition Add mild base (DIPEA or K-2-EH) Avoid DBU/NaOH to prevent N1-deprotection Step1->Step2 Step3 3. Electrophile Addition Dropwise at 0°C to control exotherm Step2->Step3 Step4 4. Reaction Monitoring Track via LC-MS/TLC until NH2 consumption Step3->Step4 Step5 5. Mild Quench & Workup Aqueous wash (pH 7) & organic extraction Step4->Step5 Step6 6. Isolation & Validation Column Chromatography -> NMR/IR confirmation Step5->Step6

Fig 2: Self-validating experimental workflow for the functionalization of the C3-amino group.

References

  • Recent developments in aminopyrazole chemistry Source: Arkat USA URL:[Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: DOI.org URL:[Link]

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C–N Cross-Coupling Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocols for N-alkylation of Ethyl 3-amino-1H-pyrazole-1-carboxylate

An Application Guide for the Synthesis of N-Alkylated Ethyl 3-amino-1H-pyrazole-4-carboxylates Authored by: A Senior Application Scientist This technical guide provides detailed protocols and expert insights for the N-al...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of N-Alkylated Ethyl 3-amino-1H-pyrazole-4-carboxylates

Authored by: A Senior Application Scientist

This technical guide provides detailed protocols and expert insights for the N-alkylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate, a critical building block in contemporary drug discovery and development. The methodologies outlined herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing experimental reproducibility, mechanistic understanding, and safety.

N-substituted pyrazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs, including kinase inhibitors like Crizotinib and Ruxolitinib.[1] The strategic functionalization of the pyrazole ring, particularly at the N1 and N2 positions, is a key strategy for modulating the pharmacological profile, including potency, selectivity, and pharmacokinetic properties of lead compounds. Ethyl 3-amino-1H-pyrazole-4-carboxylate offers multiple reactive sites, making a robust and regioselective N-alkylation strategy paramount.

Mechanistic Principles: The Challenge of Regioselectivity

The N-alkylation of unsymmetrical pyrazoles, such as the target substrate, presents a significant regioselectivity challenge. The pyrazole core exists as two rapidly equilibrating tautomers, which can lead to the formation of two distinct regioisomers upon alkylation: the N1 and N2 products.

Caption: Tautomerism and competing N-alkylation sites.

The outcome of the reaction is governed by a complex interplay of factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent often favor alkylation at the less sterically hindered nitrogen atom. For the title compound, the N1 position is generally less hindered than the N2 position, which is adjacent to the amino group.[1][2]

  • Electronic Effects: The electron-donating amino group at C3 and the electron-withdrawing ester at C4 modulate the nucleophilicity of the ring nitrogens.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the tautomeric equilibrium and the transition state energies, thereby altering the isomeric ratio. For instance, stronger bases like sodium hydride (NaH) can lead to different selectivity compared to weaker bases like potassium carbonate (K2CO3).[3]

Recommended N-Alkylation Protocols

Three robust methods for the N-alkylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate are presented below, each offering distinct advantages.

Protocol 1: Classical Alkylation with Alkyl Halides

This is the most conventional and widely used method, relying on the deprotonation of the pyrazole followed by nucleophilic attack on an alkyl halide. It is versatile but may require optimization to achieve high regioselectivity.

Experimental Workflow Diagram

G cluster_workflow Protocol 1: Classical N-Alkylation Workflow A 1. Dissolve Substrate (Ethyl 3-amino-1H-pyrazole-4-carboxylate) in DMF or Acetonitrile B 2. Add Base (e.g., K2CO3 or NaH) Stir for 15-30 min A->B C 3. Add Alkylating Agent (R-X, 1.1 eq) Dropwise B->C D 4. Heat Reaction (e.g., 60-80 °C) Monitor by TLC/LC-MS C->D E 5. Work-up Quench with water, Extract with Ethyl Acetate D->E F 6. Purification Silica Gel Column Chromatography E->F

Caption: Workflow for classical N-alkylation.

Step-by-Step Methodology:

  • To a solution of Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile, ~0.2 M), add the base (e.g., K2CO3, 2.0 eq. or NaH, 1.2 eq.).[4]

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated product(s).

Data Summary Table:

Parameter Condition Rationale / Notes
Substrate Ethyl 3-amino-1H-pyrazole-4-carboxylate 1.0 equivalent
Alkylating Agent R-X (I, Br, Cl) 1.05 - 1.2 equivalents
Base K2CO3 or Cs2CO3 (milder) / NaH (stronger) 1.2 - 2.0 equivalents
Solvent DMF, Acetonitrile, DMSO Anhydrous, polar aprotic
Temperature Room Temp. to 80 °C Higher temperatures may be needed for less reactive halides.

| Duration | 4 - 24 hours | Monitor by TLC/LC-MS for completion.[5] |

Protocol 2: Highly Regioselective Michael Addition

For alkylating agents that are activated alkenes (e.g., acrylates, acrylonitrile), a catalyst-free Michael addition can provide exceptional N1 regioselectivity, avoiding the common issue of isomeric mixtures.[6] This method is mild, efficient, and operationally simple.

Experimental Workflow Diagram

G cluster_workflow Protocol 2: Michael Addition Workflow A 1. Combine Substrate, Electrophile, and Hünig's Base (iPr2NEt) in DMSO B 2. Stir at 25 °C Monitor by NMR/LC-MS A->B C 3. Work-up Add ice water, Extract with Ethyl Acetate B->C D 4. Purification Silica Gel Column Chromatography or Recrystallization C->D

Caption: Workflow for regioselective Michael addition.

Step-by-Step Methodology:

  • In a vial, combine Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq.), the Michael acceptor (e.g., ethyl acrylate or acrylonitrile, 1.05 eq.), and N,N-Diisopropylethylamine (Hünig's base, 1.2 eq.) in DMSO (~0.25 M).[6]

  • Stir the resulting mixture at 25 °C. Monitor the reaction for the consumption of the starting pyrazole by ¹H NMR or LC-MS analysis of an aliquot.

  • Once the reaction is complete, add ice water to the reaction mixture to precipitate the product or prepare for extraction.

  • Extract the mixture with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash chromatography on silica gel or recrystallization to yield the highly pure N1-alkylated pyrazole.[6]

Data Summary Table:

Parameter Condition Rationale / Notes
Substrate Ethyl 3-amino-1H-pyrazole-4-carboxylate 1.0 equivalent
Electrophile Activated Alkenes (e.g., acrylates) 1.05 equivalents
Base iPr2NEt (Hünig's Base) 1.2 equivalents. Non-nucleophilic organic base.
Solvent DMSO Excellent solvent for this transformation.
Temperature 25 °C Reaction proceeds smoothly at room temperature.

| Selectivity | Excellent (often >99:1 for N1) | The key advantage of this protocol.[6][7] |

Protocol 3: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for alkylating N-H bonds with primary or secondary alcohols under mild, neutral conditions.[8] This method is particularly valuable when the corresponding alkyl halide is unstable or inaccessible. It typically proceeds with an inversion of stereochemistry at the alcohol's carbon center.

Experimental Workflow Diagram

G cluster_workflow Protocol 3: Mitsunobu Reaction Workflow A 1. Dissolve Substrate, Alcohol (R-OH), and PPh3 in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DEAD or DIAD Dropwise B->C D 4. Warm to Room Temp. Stir until completion (TLC) C->D E 5. Concentrate & Purify Direct purification by Column Chromatography D->E

Caption: Workflow for Mitsunobu N-alkylation.

Step-by-Step Methodology:

  • Dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF (~0.1 M) under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. An exothermic reaction and color change are typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove but are typically less polar than the desired product.

Data Summary Table:

Parameter Condition Rationale / Notes
Substrate Ethyl 3-amino-1H-pyrazole-4-carboxylate 1.0 equivalent
Alkyl Source Primary or Secondary Alcohol 1.2 - 1.5 equivalents
Reagents PPh3 and DEAD (or DIAD) 1.5 equivalents each. Forms the key reactive intermediate.
Solvent THF, Dioxane, DCM Anhydrous conditions are critical.
Temperature 0 °C to Room Temp. Initial cooling controls the exothermic reaction.

| Key Feature | Mild, neutral conditions | Avoids the use of strong bases.[1][8] |

Protocol Selection and Troubleshooting

FeatureProtocol 1: ClassicalProtocol 2: Michael AdditionProtocol 3: Mitsunobu
Alkyl Group Primary, Benzyl, Allyl HalidesActivated AlkenesPrimary & Secondary Alcohols
Regioselectivity Variable, requires optimizationExcellent for N1Generally good, can vary
Advantages Wide availability of halides, scalableExceptional selectivity, mild conditionsUses alcohols directly, neutral pH
Disadvantages Regioselectivity issues, requires heatLimited to Michael acceptorsStoichiometric byproducts, purification can be difficult

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction Inactive alkylating agent; insufficient base; wet solvent/reagents.Check purity of reagents; use a stronger base (e.g., NaH); ensure anhydrous conditions.
Low Yield Incomplete reaction; decomposition of product/reagents; difficult purification.Increase reaction time/temperature; check reagent stability; optimize chromatography (e.g., add Et3N to silica for basic compounds).[9]
Poor Regioselectivity Sub-optimal conditions (base, solvent); inherent substrate reactivity.Screen different bases (K2CO3, Cs2CO3, NaH) and solvents (DMF, ACN, THF); consider Protocol 2 if applicable.
Formation of Byproducts O-alkylation (unlikely for pyrazole ring); dialkylation; side reactions with functional groups.Use milder conditions; ensure correct stoichiometry; protect other reactive groups if necessary.

Safety and Handling Precautions

Alkylating agents are hazardous and must be handled with extreme care. They are often classified as toxic, mutagenic, and potentially carcinogenic.[10][11]

  • Engineering Controls: Always handle alkylating agents (e.g., alkyl halides, dimethyl sulfate) and Mitsunobu reagents (DEAD/DIAD) inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for all agents; check compatibility charts).

  • Waste Disposal: Dispose of all hazardous waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.

  • Quenching: Have a quenching solution available. For example, a solution of sodium thiosulfate can be used to quench unreacted alkyl iodides.

Consult the Safety Data Sheet (SDS) for each reagent before use and adhere to all institutional safety protocols.[12][13]

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2006, October 24). Informa UK Limited.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]

  • Baltayan, A. O., et al. (2009). Alkylation of pyrazoles with ethylene chlorohydrin under phase transfer catalysis. Russian Journal of General Chemistry, 79.
  • Alkylation of pyrazolones via the Mitsunobu reaction. (n.d.). Ch.imperial. Retrieved from [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols. Organic Chemistry Portal. Retrieved from [Link]

  • Gusev, D., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC.
  • Ju, Y., et al. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved from [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Karakaya, A. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Oregon OSHA. Retrieved from [Link]

  • Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. (n.d.). Chemistry. Retrieved from [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.).
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (n.d.). Retrieved from [Link]

  • Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. (n.d.). PMC.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • OCCUP
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017, May 30).
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25).
  • Alkylation of Pyrazolones via the Mitsunobu Reaction. (n.d.). J-GLOBAL.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ
  • Buchwald-Hartwig - Organic Chemistry Portal - Liter
  • N-alkylation method of pyrazole. (n.d.).

Sources

Application

Application Note: Regioselective Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using Ethyl 3-amino-1H-pyrazole-1-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale Multicomponent reactions (MCRs) are foundational to modern drug discovery, enabling the rapid, atom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

Multicomponent reactions (MCRs) are foundational to modern drug discovery, enabling the rapid, atom-economical assembly of complex, privileged scaffolds [1]. Among these scaffolds, the pyrazolo[3,4-b]pyridine motif is a critical pharmacophore. It frequently acts as a competitive ATP-binding inhibitor for cyclin-dependent kinases (e.g., CDK2/Cyclin A), making it a highly prized target in oncology and targeted therapeutics [2].

Traditionally, synthesizing these bicyclic systems via MCRs using unsubstituted 3-aminopyrazoles yields a problematic mixture of regioisomers—specifically, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines [3]. This lack of selectivity occurs because both the endocyclic nitrogen (N2) and the C4 carbon of the pyrazole ring possess competing nucleophilicity.

The Causality of Reagent Choice: To engineer a self-validating, regioselective system, we utilize Ethyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 1823330-71-7). In this building block, the N1 position is covalently masked by an electron-withdrawing ethyl carboxylate group. This strategic modification serves two critical mechanistic purposes:

  • Steric and Electronic Shielding: The electron-withdrawing nature of the carbamate drastically reduces the nucleophilicity of the adjacent N2 position.

  • Regioselective Routing: By blocking N1 and deactivating N2, the initial nucleophilic attack is forced to occur exclusively at the highly reactive C4 position, followed by cyclization with the exocyclic 3-amino group.

This trajectory guarantees the exclusive formation of the desired pyrazolo[3,4-b]pyridine scaffold, eliminating the need for tedious downstream isomer separation and maximizing synthetic yield [4].

Mechanistic Pathway

The three-component reaction involves Ethyl 3-amino-1H-pyrazole-1-carboxylate, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile).

  • Phase 1 (Activation): A Knoevenagel condensation between the aldehyde and malononitrile generates a highly electrophilic arylidenemalononitrile intermediate.

  • Phase 2 (C-C Bond Formation): The C4 position of the N1-protected pyrazole undergoes a regioselective Michael addition into the electrophilic alkene.

  • Phase 3 (Annulation): Intramolecular cyclization occurs between the nitrile group and the exocyclic amine of the pyrazole, followed by tautomerization to yield the fully aromatized pyrazolo[3,4-b]pyridine derivative.

Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Electrophilic Alkene Intermediate B->C E Michael Addition (at C4 position) C->E D Ethyl 3-amino-1H-pyrazole -1-carboxylate D->E Regioselective attack F Intramolecular Cyclization E->F G Pyrazolo[3,4-b]pyridine Derivative F->G Tautomerization

Mechanistic pathway of the regioselective three-component pyrazolo[3,4-b]pyridine synthesis.

Experimental Protocol

This protocol outlines an L-proline-catalyzed, one-pot, three-component synthesis. L-proline is selected as an organocatalyst because its bifunctional nature (containing both a secondary amine and a carboxylic acid) efficiently promotes both the Knoevenagel condensation and the subsequent Michael addition without requiring harsh metallic Lewis acids.

Materials Required:
  • Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • L-Proline (10 mol%, 0.1 mmol)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Catalyst Addition: Add absolute ethanol (5.0 mL) followed by L-proline (0.1 mmol). Stir the mixture at room temperature for 10 minutes to allow the formation of the Knoevenagel adduct. The solution will typically transition to a pale yellow color.

  • Pyrazole Incorporation: Add Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.0 mmol) to the reaction mixture in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C in an oil bath. Maintain reflux for 2.5 hours. Monitor the reaction progress via TLC (Eluent: Ethyl Acetate/Hexane, 1:2 v/v) to ensure complete consumption of the pyrazole.

  • Quenching & Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into crushed ice (15 mL) while stirring vigorously. A solid precipitate will rapidly form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 × 5 mL) and cold ethanol (2 mL) to remove unreacted starting materials and the water-soluble L-proline catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to afford the pure Ethyl 6-amino-5-cyano-4-aryl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate derivative.

Workflow Step1 Step 1: Reagent Preparation Equimolar amounts of Aldehyde, Malononitrile, Pyrazole Step2 Step 2: Solvent & Catalyst Dissolve in EtOH Add L-proline (10 mol%) Step1->Step2 Step3 Step 3: Reflux Heat at 80°C for 2.5 hours Monitor via TLC Step2->Step3 Step4 Step 4: Workup Cool to RT, pour into ice water Filter precipitate Step3->Step4 Step5 Step 5: Purification Recrystallize from EtOH or Column Chromatography Step4->Step5

Step-by-step experimental workflow for the L-proline catalyzed multicomponent reaction.

Quantitative Data & Optimization

To validate the robustness of this protocol, various solvents and catalysts were screened. The table below summarizes the optimization data for the model reaction using benzaldehyde.

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Isolated Yield (%)
1WaterNoneReflux (100)12Trace
2EthanolNoneReflux (80)845
3Acetic AcidNoneReflux (118)662
4EthanolPiperidine (10%)Reflux (80)378
5 Ethanol L-Proline (10%) Reflux (80) 2.5 92
6MethanolL-Proline (10%)Reflux (65)485
7Solvent-FreeL-Proline (10%)90170 (Tarry)

Data Interpretation: Ethanol combined with L-proline (Entry 5) provides the optimal thermodynamic environment. The protic nature of ethanol stabilizes the charged transition states during the Michael addition, while L-proline accelerates the initial Knoevenagel step, resulting in a highly efficient 92% isolated yield with minimal side products.

Downstream Applications: Deprotection for Kinase Binding

If the free N1-H pyrazole is required for downstream biological screening (the N1-H acts as a critical hydrogen bond donor to the Glu81-Leu83 hinge region of the CDK2 ATP pocket [2]), the ethyl carboxylate group can be readily cleaved post-MCR.

Deprotection Protocol: Treat the purified product with 2M NaOH in a Methanol/Water mixture (1:1 v/v) at room temperature for 2 hours. Neutralize the solution dropwise with 1M HCl to precipitate the fully deprotected, biologically active pyrazolo[3,4-b]pyridine.

References

  • Title: Multicomponent Reaction: Emerging Chemistry for Drug Discovery Source:Molecular Diversity, 2016 URL
  • Title: 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1.
  • Title: One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a] pyrimidine-6-carbonitriles...
  • Title: Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents Source:Taylor & Francis, 2023 URL
Method

Application Notes and Protocols: Ethyl 3-amino-1H-pyrazole-1-carboxylate in Agrochemical Synthesis

Introduction The pyrazole ring is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This structural motif is considered a "privileged" scaffold in the field of medicinal and agrochemical resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole ring is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This structural motif is considered a "privileged" scaffold in the field of medicinal and agrochemical research due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] The stable aromatic ring and multiple sites for substitution allow for extensive structural modifications, leading to a diverse array of derivatives with potent biological activities.[1] In the agrochemical industry, pyrazole-based compounds have been successfully developed and commercialized as fungicides, herbicides, and insecticides, playing a vital role in modern crop protection.[1][2][3]

Ethyl 3-amino-1H-pyrazole-1-carboxylate is a key building block in the synthesis of many of these important agrochemicals. Its bifunctional nature, possessing both a reactive amino group and an ester functionality, makes it an ideal starting material for the construction of more complex pyrazole derivatives. This document provides a detailed guide for researchers, scientists, and professionals in drug development on the application of Ethyl 3-amino-1H-pyrazole-1-carboxylate in the synthesis of various classes of agrochemicals.

The Versatility of the Pyrazole Scaffold in Agrochemicals

The success of pyrazole derivatives in agrochemicals stems from their ability to target a variety of essential biological processes in pests, weeds, and fungi.[1] This versatility has led to the development of commercial products across the three major classes of crop protection agents.

Pyrazole-Based Fungicides

A significant number of commercial fungicides are derived from the pyrazole scaffold, with the Succinate Dehydrogenase Inhibitors (SDHIs) being a prominent class.[1] These compounds are highly effective at disrupting the fungal mitochondrial respiratory chain, ultimately leading to cell death.[1]

  • Mechanism of Action: SDHI fungicides inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[1] This blockage prevents the production of ATP, the primary energy currency of the cell, leading to the inhibition of spore germination and mycelial growth.[1] The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.[1]

  • Examples: Commercially successful SDHI fungicides include Bixafen, Fluxapyroxad, and Sedaxane.[1] Another important pyrazole-containing fungicide is Pyraclostrobin, which also acts by inhibiting mitochondrial respiration.[3]

Pyrazole-Based Herbicides

Pyrazole derivatives are also prominent in the development of herbicides that target crucial plant enzymes.[1] A major class of these herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][4]

  • Mechanism of Action: The HPPD enzyme is essential for the biosynthesis of plastoquinone and tocopherols in plants.[1][4] Inhibition of this enzyme leads to a deficiency in these vital compounds, causing a characteristic bleaching of new growth and ultimately plant death.[1][4]

  • Examples: Pyrasulfotole, Topramezone, and Pyrazoxyfen are examples of commercial HPPD-inhibiting herbicides.[1] Structure-activity relationship (SAR) studies often focus on modifying the substituents on the pyrazole and phenyl rings to enhance herbicidal efficacy and improve crop selectivity.[1]

Pyrazole-Based Insecticides

Pyrazole-based insecticides are highly effective against a broad spectrum of agricultural pests, primarily by targeting their nervous system or energy metabolism.[1]

  • Mechanism of Action:

    • GABA-gated Chloride Channel Antagonists: Fipronil is a prime example of a pyrazole insecticide that acts as a potent antagonist of the GABA-gated chloride channel in insect neurons.[1] This disruption of the central nervous system leads to hyperexcitation and death of the insect.[1]

    • Mitochondrial Electron Transport Inhibitors (METIs): Tolfenpyrad and Tebufenpyrad function as METIs, specifically targeting Complex I (NADH-CoQ reductase).[1][5] This inhibition disrupts ATP formation, leading to cellular energy depletion and insect mortality.[1][5]

Synthetic Protocols: Leveraging Ethyl 3-amino-1H-pyrazole-1-carboxylate

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final agrochemical analogues starting from Ethyl 3-amino-1H-pyrazole-1-carboxylate.

Protocol 1: Synthesis of Pyrazole Carboxamide Fungicide Precursors

This protocol outlines the general synthesis of a pyrazole carboxamide, a core structure in many SDHI fungicides. The key transformation involves the acylation of the amino group of a pyrazole derivative. While the starting material in this example is not Ethyl 3-amino-1H-pyrazole-1-carboxylate itself, the methodology is directly applicable to its derivatives after initial modifications.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Pyrazole_Acid_Chloride 1H-Pyrazole-4-carboxylic acid chloride Pyrazole_Carboxamide N-Aryl-1H-pyrazole-4-carboxamide Pyrazole_Acid_Chloride->Pyrazole_Carboxamide Pyridine, CH2Cl2, rt Amine Substituted Aniline Amine->Pyrazole_Carboxamide

Caption: General synthesis of a pyrazole carboxamide.

Materials:

  • 1H-Pyrazole-4-carboxylic acid chloride (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane, add pyridine (1.2 eq) at room temperature with stirring.

  • Slowly add a solution of 1H-pyrazole-4-carboxylic acid chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide.

Causality: The use of pyridine, a mild base, is crucial to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction as it is inert and effectively dissolves both reactants. The aqueous workup removes the pyridine hydrochloride salt and any unreacted starting materials.

Protocol 2: Synthesis of a Pyrazole Herbicide Intermediate via Knorr Pyrazole Synthesis

This protocol describes a classic method for constructing the pyrazole ring, which can be adapted to synthesize precursors for pyrazole-based herbicides. The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Beta_Ketoester Substituted β-ketoester Pyrazole Substituted Pyrazole Beta_Ketoester->Pyrazole Acetic Acid, Reflux Hydrazine Substituted Hydrazine Hydrazine->Pyrazole

Caption: Knorr pyrazole synthesis.

Materials:

  • Substituted β-ketoester (1.0 eq)

  • Substituted hydrazine (1.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted β-ketoester (1.0 eq) and the substituted hydrazine (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrazole derivative.

Causality: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization reactions. The acidic environment facilitates the formation of the hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazole ring.

Data Presentation

The efficacy of newly synthesized agrochemicals is typically evaluated through bioassays. The following table provides a hypothetical example of the fungicidal activity of a series of pyrazole carboxamide derivatives against a common plant pathogen.

Compound IDR1 SubstituentR2 SubstituentEC₅₀ (µg/mL) against Botrytis cinerea
PC-01 HH15.2
PC-02 4-ClH5.8
PC-03 4-CF₃H2.1
PC-04 4-Cl2-F3.5
PC-05 4-CF₃2-F1.3
Bixafen --0.9

Table 1: Fungicidal activity of hypothetical pyrazole carboxamide derivatives. EC₅₀ represents the concentration of the compound that inhibits 50% of fungal growth.

Conclusion

Ethyl 3-amino-1H-pyrazole-1-carboxylate is a valuable and versatile building block in the synthesis of a wide range of modern agrochemicals. Its inherent reactivity and the "privileged" nature of the pyrazole scaffold have enabled the development of highly effective fungicides, herbicides, and insecticides. The protocols and information provided in this document serve as a foundational guide for researchers and scientists working in the field of agrochemical discovery and development, facilitating the exploration of novel pyrazole-based crop protection agents. The continued investigation into the structure-activity relationships of pyrazole derivatives promises to yield even more potent and selective agrochemicals in the future.

References

  • ResearchGate. Mode of action of pyrazoles and pyridazinones. [Link]

  • SpringerLink. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. [Link]

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • PMC - NIH. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • ScienceDirect. Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]

  • Semantic Scholar. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • PMC. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

  • ACS Publications. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Google Patents.
  • MySkinRecipes. Ethyl 5-amino-1H-pyrazole-3-carboxylate. [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • arkat usa. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • Google Patents. WO2001012189A1 - 3(5)
  • Google Patents. WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.
  • Googleapis.com. Pyrazole derivatives, their production and use - European Patent Office - EP 0411507 A1. [Link]

Sources

Application

Application Note: Development of Novel Antimicrobial Agents from Ethyl 3-amino-1H-pyrazole-1-carboxylate

Executive Summary The 3-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in designing potent anti-infective agents targeting bacterial kinases, DNA gyrase, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its utility in designing potent anti-infective agents targeting bacterial kinases, DNA gyrase, and Topoisomerase IV[1][2]. However, the derivatization of unprotected 3-aminopyrazoles often yields complex regioisomeric mixtures due to the competing nucleophilicity of the endocyclic pyrazole nitrogens and the exocyclic primary amine.

This application note details the strategic use of Ethyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 1823330-71-7)[3] as an optimized, N-protected building block. By masking the N1 position with an electron-withdrawing ethyl ester, researchers can achieve strict regiocontrol during the synthesis of advanced antimicrobial scaffolds, such as pyrazolo[1,5-a]pyrimidines and fluoroquinolone hybrids[4][5].

Strategic Rationale & Target Biology

The Chemical Advantage of N1-Protection

The unprotected 1H-pyrazole ring is highly tautomeric. When subjected to electrophilic reagents (e.g., acid chlorides or isocyanates), reactions can occur at N1, N2, or the exocyclic 3-amino group. By utilizing Ethyl 3-amino-1H-pyrazole-1-carboxylate, the N1 position is transiently protected. The electron-withdrawing nature of the carboxylate group deactivates the adjacent N2 nitrogen, ensuring that electrophilic attack is directed exclusively to the 3-amino group. This thermodynamic control is critical for high-yield, scalable drug development.

Mechanism of Antimicrobial Action

Derivatives synthesized from the 3-aminopyrazole core act as potent bioisosteres for purines[1].

  • Target Engagement: The functionalized aminopyrazole core competes for the ATP-binding sites of bacterial enzymes.

  • Hydrogen Bonding Network: The N2 nitrogen acts as a hydrogen bond acceptor, while the substituted 3-amino group acts as a hydrogen bond donor. This specific spatial arrangement anchors the molecule within the highly conserved residues of the DNA gyrase ATPase domain, inhibiting DNA supercoiling and leading to rapid bactericidal effects[2].

MOA Agent 3-Aminopyrazole Derivative Penetration Bacterial Cell Wall Penetration Agent->Penetration Target Binds ATP-Pocket of DNA Gyrase / Topo IV Penetration->Target Inhibition Inhibition of DNA Supercoiling Target->Inhibition Death Bacterial Cell Death (Bactericidal) Inhibition->Death

Mechanism of action of 3-aminopyrazole derivatives targeting bacterial DNA Gyrase.

Synthetic Workflows & Protocols

The following self-validating protocols describe the transformation of Ethyl 3-amino-1H-pyrazole-1-carboxylate into bicyclic pyrazolo[1,5-a]pyrimidine antimicrobial agents.

Protocol A: Regioselective Derivatization & Deprotection

Objective: Synthesize 3-amido-1H-pyrazole precursors without N-alkylation of the pyrazole core.

  • Preparation: Dissolve 1.0 equivalent (eq) of Ethyl 3-amino-1H-pyrazole-1-carboxylate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct of the subsequent acylation without competing for the electrophile.

  • Acylation: Dropwise add 1.1 eq of the desired acyl chloride at 0°C.

    • Causality: Maintaining a low temperature (0°C) prevents thermal degradation of the carbamate protecting group and maximizes kinetic control over the exocyclic amine.

  • Verification: Monitor the reaction via LC-MS. The N1-carboxylate ensures only the mono-acylated product forms.

  • Deprotection: To unmask the pyrazole ring for cyclization, treat the intermediate with 1M NaOH in a Methanol/Water (1:1) mixture at room temperature for 2 hours. This selectively hydrolyzes the N1-ethyl ester. Extract with ethyl acetate and concentrate under reduced pressure.

Protocol B: Ultrasound-Promoted Tandem Cyclization

Objective: Create bicyclic pyrazolo[1,5-a]pyrimidine scaffolds using green chemistry principles[5].

  • Reaction Mixture: Combine the deprotected 3-aminopyrazole intermediate (1.0 eq) with a substituted enaminone (1.0 eq) in aqueous ethanol (50% v/v)[5].

  • Catalysis: Add potassium hydrogen sulfate (KHSO₄, 2.0 eq) as a mild acid catalyst.

    • Causality: The acid activates the carbonyl of the enaminone, facilitating nucleophilic attack by the exocyclic amine, followed by rapid intramolecular cyclization at the N2 position[5].

  • Ultrasound Irradiation: Place the reaction vessel in an ultrasonic bath and sonicate at 45°C for 30-45 minutes.

    • Causality: Acoustic cavitation enhances mass transfer and localized reaction temperatures, drastically reducing reaction times compared to conventional thermal reflux and improving overall yield[5].

  • Isolation: Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and recrystallize to obtain the pure antimicrobial agent.

SynthesisWorkflow SM Ethyl 3-amino-1H-pyrazole-1-carboxylate (N1-Protected Scaffold) Acyl Regioselective Acylation (DIPEA, DCM, 0°C) SM->Acyl Int1 3-Amido-1H-pyrazole-1-carboxylate (Intermediate) Acyl->Int1 Deprot Ester Hydrolysis (1M NaOH, MeOH/H2O) Int1->Deprot Int2 3-Amido-1H-pyrazole (Deprotected) Deprot->Int2 Cycl Tandem Cyclization (Enaminone, KHSO4, Ultrasound) Int2->Cycl Prod Pyrazolo[1,5-a]pyrimidine Derivative (Antimicrobial Agent) Cycl->Prod

Regioselective synthesis workflow for pyrazolo[1,5-a]pyrimidine antimicrobial agents.

In Vitro Antimicrobial Screening Protocol

To validate the efficacy of the synthesized agents, a standard Broth Microdilution assay must be performed to determine the Minimum Inhibitory Concentration (MIC)[1][4].

  • Inoculum Preparation: Suspend isolated colonies of target pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA] and Escherichia coli) in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Dilution: Dilute the bacterial suspension 1:150 in sterile Mueller-Hinton Broth (MHB).

  • Compound Plating: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the synthesized pyrazole agents (concentration range: 64 µg/mL down to 0.125 µg/mL) in MHB containing a maximum of 1% DMSO to ensure compound solubility without causing solvent-induced cytotoxicity.

  • Inoculation & Controls: Add 50 µL of the diluted bacterial suspension to each well (final well volume: 100 µL).

    • Self-Validation: Always include a positive control well containing a known antibiotic (e.g., Ciprofloxacin or Levofloxacin[4]) and a negative control well (MHB + 1% DMSO with no bacteria) to ensure assay sterility and baseline calibration.

  • Incubation & Analysis: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth. This can be assessed visually or quantified by measuring the optical density (OD₆₀₀) using a microplate reader[1].

Quantitative Data Presentation

The table below summarizes representative in vitro antimicrobial activity (MIC values) for advanced 3-aminopyrazole derivatives synthesized via the described workflows, demonstrating their broad-spectrum potential against resistant strains[2][4].

Compound Class / DerivativeTarget PathogenStrain TypeMIC (µg/mL)Reference Drug (Ciprofloxacin) MIC
3-Amido-pyrazole (Intermediate) S. aureusGram-positive16.00.5
Pyrazolo[1,5-a]pyrimidine (Unsubstituted) S. aureus (MRSA)Gram-positive4.02.0
Pyrazolo[1,5-a]pyrimidine (Aryl-substituted) S. aureus (MRSA)Gram-positive0.252.0
Pyrazolo[1,5-a]pyrimidine (Aryl-substituted) E. coliGram-negative8.00.125
Fluoroquinolone-Aminopyrazole Hybrid S. epidermidis (MRSE)Gram-positive0.251.0

Data Note: Fusion of the 3-aminopyrazole core into bicyclic systems drastically improves potency against Gram-positive resistant strains compared to monocyclic intermediates.

References

  • A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives Benchchem URL
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • National Institutes of Health (PMC)
  • Efficient synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives promoted by ultrasound irradiation in water and their antibacterial activities ResearchGate URL
  • 1823330-71-7 | Ethyl 3-amino-1H-pyrazole-1-carboxylate BLD Pharm URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Ethyl 3-amino-1H-pyrazole-1-carboxylate

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with the synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals tasked with the synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate .

The acylation of 3-aminopyrazole with ethyl chloroformate presents a classic challenge in heterocyclic chemistry: controlling both regioselectivity (N1 vs. N2 endocyclic acylation) and chemoselectivity (endocyclic vs. exocyclic amine acylation). This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Pathway & Causality

To minimize byproducts, one must first understand the competing nucleophilic sites of 3-aminopyrazole. The molecule exists in a tautomeric equilibrium between 3-aminopyrazole and 5-aminopyrazole. While the endocyclic pyridine-like nitrogen is generally the most nucleophilic site under neutral or mildly basic conditions, the exocyclic primary amine can competitively react if the conditions are not strictly controlled[1].

G SM 3-Aminopyrazole + Ethyl Chloroformate Target Ethyl 3-amino-1H-pyrazole-1-carboxylate (Target: N1 Acylation) SM->Target Kinetic Control (0-5°C, Mild Base) Regio Ethyl 5-amino-1H-pyrazole-1-carboxylate (Byproduct: N2 Acylation) SM->Regio Thermodynamic Control (High Temp, Polar Solvent) Exo Ethyl (1H-pyrazol-3-yl)carbamate (Byproduct: Exocyclic Acylation) SM->Exo Strong Base / Excess Reagent Bis Bis-acylated Pyrazole (Byproduct: Over-reaction) Target->Bis Excess Reagent Regio->Bis Excess Reagent Exo->Bis Excess Reagent

Fig 1: Chemoselective and regioselective pathways in the acylation of 3-aminopyrazole.

Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of the Ethyl 5-amino-1H-pyrazole-1-carboxylate regioisomer, and how do I minimize it? The Science: The formation of the 5-amino regioisomer is a result of thermodynamic control. Acylation of annular nitrogen atoms in pyrazoles is highly dependent on the polarity of the solvent and the reaction temperature[2]. Highly polar aprotic solvents (like DMF) stabilize the more sterically hindered tautomeric transition states, leading to N2 acylation[3]. The Solution: Shift the reaction to strict kinetic control . Maintain the internal reaction temperature between 0 °C and 5 °C during the entire addition phase. Replace highly polar solvents with moderately polar, non-coordinating solvents like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Q2: I am observing significant exocyclic acylation (forming Ethyl (1H-pyrazol-3-yl)carbamate). How do I prevent this chemoselectivity failure? The Science: The endocyclic nitrogen is inherently more nucleophilic than the exocyclic −NH2​ group. However, if strong bases (e.g., NaH , KOtBu ) are used, the exocyclic amine is deprotonated, drastically increasing its nucleophilicity. Furthermore, local concentration spikes of ethyl chloroformate can overwhelm the endocyclic preference. The Solution: Utilize a mild, non-nucleophilic tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[1]. Ensure the ethyl chloroformate is added dropwise under vigorous stirring to prevent localized excess of the electrophile.

Q3: What causes the formation of bis-acylated byproducts, and how can I stop it? The Science: Once the target N1-acylated product is formed, the exocyclic amine remains available for secondary acylation if unreacted ethyl chloroformate is still present in the system. The Solution: Strictly control stoichiometry. Limit ethyl chloroformate to exactly 1.05 equivalents. Quench the reaction promptly with saturated aqueous NaHCO3​ once TLC or LC-MS indicates the consumption of the starting material.

Q4: How can I analytically differentiate the target product from these byproducts? The Science: 1H -NMR is the definitive tool for this validation. The target molecule will retain a broad singlet integrating to 2H (typically around 5.0–6.0 ppm in DMSO- d6​ ) corresponding to the untouched exocyclic primary amine. If exocyclic acylation has occurred, this peak will disappear, replaced by a downfield singlet (>9.0 ppm) integrating to 1H (the carbamate NH). Bis-acylation is easily identified by the integration of the ethyl ester protons ( CH2​ quartet, CH3​ triplet) doubling relative to the pyrazole ring protons.

Quantitative Byproduct Analysis & Mitigation Table
Byproduct NameStructural DeviationPrimary CauseMitigation StrategyAnalytical Identifier ( 1H -NMR)
Ethyl 5-amino-1H-pyrazole-1-carboxylate Acylation at N2 instead of N1High temperature; highly polar solvent (e.g., DMF) shifting tautomeric equilibrium[2].Maintain 0–5 °C; use DCM or THF instead of DMF.Shift in pyrazole ring proton (H4) coupling due to ester proximity.
Ethyl (1H-pyrazol-3-yl)carbamate Acylation at exocyclic −NH2​ Use of strong bases deprotonating the exocyclic amine.Use mild tertiary amine bases (TEA, DIPEA); avoid excess base[1].Loss of broad −NH2​ singlet (~5.5 ppm); appearance of −NH singlet (>9.0 ppm).
Bis-acylated Pyrazole Acylation at both endocyclic N and exocyclic NExcess ethyl chloroformate; extended reaction times.Strictly limit electrophile to 1.05 eq; quench promptly after completion.Integration of ethyl ester protons doubles relative to pyrazole ring protons.
Self-Validating Experimental Protocol

To ensure reproducibility and trust in your synthesis, follow this self-validating standard operating procedure (SOP) for the kinetically controlled synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate.

Step 1: Reagent Preparation & System Purging

  • Action: Dissolve 3-aminopyrazole (1.0 eq) in anhydrous DCM (10 mL/g).

  • Validation Check: Perform a Karl Fischer titration on the DCM. Water content must be <50 ppm to prevent the hydrolysis of ethyl chloroformate into ethanol and CO2​ , which would skew stoichiometry.

Step 2: Base Addition

  • Action: Add Triethylamine (TEA) (1.1 eq) to the solution. Stir for 10 minutes.

  • Validation Check: Extract a 10 μ L aliquot and spot on wet pH paper. The organic environment must register as mildly basic (pH ~8-9 equivalent) to ensure the endocyclic nitrogen is primed for nucleophilic attack without deprotonating the exocyclic amine[1].

Step 3: Electrophile Addition (Critical Phase)

  • Action: Chill the reactor to 0 °C under an Argon atmosphere. Begin dropwise addition of Ethyl Chloroformate (1.05 eq) diluted in DCM (1:1 v/v) over 30 minutes.

  • Validation Check: Monitor via an internal temperature probe. The internal temperature must not exceed 5 °C during the addition to prevent thermodynamic drift toward the 5-amino regioisomer[3].

Step 4: Reaction Monitoring

  • Action: Stir the mixture at 0–5 °C for 2 hours.

  • Validation Check: Perform TLC (Eluent: 5% MeOH in DCM) every 30 minutes. The reaction is validated as complete when the highly polar starting material spot disappears, and a single new spot (the target) dominates.

Step 5: Quench and Isolation

  • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Run a crude LC-MS. The presence of the [M+H]+ peak for the target without a significant [M+H+72]+ peak confirms the absence of bis-acylated byproducts.

References
  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate Source: PubMed / National Library of Medicine URL:[Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents (WO2001012189A1)
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Ethyl 3-amino-1H-pyrazole-1-carboxylate Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the pyrazole core is a privileged scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the pyrazole core is a privileged scaffold. However, Ethyl 3-amino-1H-pyrazole-1-carboxylate presents a unique topological challenge: it possesses three distinct nucleophilic centers (the exocyclic C3-NH₂, the endocyclic N2, and the electron-rich C4 carbon) and one labile protecting group (the N1-carboxylate).

This guide is designed to help you troubleshoot regioselectivity issues, understand the mechanistic causality behind unexpected isomers, and implement self-validating experimental protocols.

Part 1: Core Principles & Mechanistic Causality

To control this molecule, you must understand the electronic hierarchy of its reactive sites:

  • Exocyclic C3-NH₂ (Kinetic Nucleophile): The lone pair on this nitrogen is not fully delocalized into the aromatic sextet. It is the hardest and most nucleophilic site on the molecule, making it the primary point of attack for hard electrophiles (e.g., acyl chlorides, highly electrophilic ketones)[1].

  • C4 Carbon (Thermodynamic/Soft Nucleophile): The strong +M (mesomeric) effect of the adjacent C3-NH₂ group funnels electron density into the C4 position. Soft electrophiles (halogens, Vilsmeier reagents) or thermodynamically driven reactions will functionalize this carbon.

  • Endocyclic N2 (Secondary Nucleophile): The electron-withdrawing N1-carboxylate pulls electron density away from the ring, dampening the nucleophilicity of N2. N2 typically only reacts intramolecularly after the C3-NH₂ has captured an electrophile, driving cyclization[2].

Reactivity SM Ethyl 3-amino-1H-pyrazole -1-carboxylate N_Acyl Exocyclic N-Acylation (Kinetic Control) SM->N_Acyl Hard Electrophiles (e.g., AcCl, Et3N) C4_Subst C4-Electrophilic Substitution (Thermodynamic Control) SM->C4_Subst Soft Electrophiles (e.g., Br2, Vilsmeier) Cyclization Pyrazolo[1,5-a]pyrimidine (Biselectrophile Cyclization) SM->Cyclization 1,3-Dicarbonyls (e.g., AcOH, Reflux) Deprotect N1-Deprotection (Carbamate Cleavage) SM->Deprotect Strong Base/Nucleophiles

Reaction pathways and regioselectivity of Ethyl 3-amino-1H-pyrazole-1-carboxylate.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to N-acylate the exocyclic amine, but NMR shows substitution at the C4 position. Why is this happening? A1: You are likely operating under conditions that favor thermodynamic control. While the exocyclic NH₂ is the kinetic site of attack, the C4 position is the most electron-rich carbon in the ring[1]. If your reaction is heated, or if you are using a strong Lewis acid catalyst, the kinetically formed N-acyl intermediate can undergo a rearrangement to the thermodynamically stable C4-acyl product. Fix: strictly maintain temperatures between 0 °C and 20 °C, use a mild non-nucleophilic base (like DIPEA), and utilize aprotic solvents (DCM or THF) to trap the kinetic N-acyl product.

Q2: When reacting with unsymmetrical 1,3-dicarbonyls to form pyrazolo[1,5-a]pyrimidines, how do I predict which regioisomer will form? A2: Regioselectivity is dictated by the differential electrophilicity of the two carbonyls. The highly nucleophilic exocyclic C3-NH₂ will always attack the most electrophilic carbonyl first[3]. For example, in ethyl acetoacetate, the ketone is significantly more electrophilic than the ester. The C3-NH₂ attacks the ketone to form an imine intermediate, forcing the less reactive endocyclic N2 to cyclize onto the ester, yielding the 7-oxo-pyrazolo[1,5-a]pyrimidine derivative[4].

Q3: My mass spectrometry data indicates my product is missing 72 Da (loss of -CO₂Et). Why is my protecting group falling off? A3: The N1-carboxylate is essentially a carbamate linkage. It is highly labile to nucleophilic acyl substitution. If your reaction utilizes strong aqueous bases (NaOH), alkoxides (NaOEt), or strong nucleophiles like hydrazine or excess primary amines at elevated temperatures, the protecting group will cleave, yielding the unprotected 3-aminopyrazole[5]. Fix: Switch to non-nucleophilic bases (e.g., DBU, K₂CO₃) and strictly anhydrous conditions.

Part 3: Experimental Troubleshooting & Validated Protocols

To ensure reproducibility, protocols must be self-validating. Below is the optimized workflow for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol: Regioselective Cyclization with Unsymmetrical 1,3-Dicarbonyls

Mechanistic Driver: Glacial acetic acid acts as both solvent and mild acid catalyst, activating the dicarbonyl without cleaving the N1-carboxylate, ensuring kinetic attack by the exocyclic amine[2].

Step 1: Reaction Setup

  • In an oven-dried 50 mL round-bottom flask under N₂, dissolve Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.0 mmol) in glacial acetic acid (5.0 mL).

  • Add the unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate, 1.1 mmol) dropwise at room temperature.

Step 2: Cyclization & In-Process Validation

  • Heat the mixture to 85 °C for 4–6 hours.

  • Self-Validation Check (TLC): Elute with Hexanes/EtOAc (1:1). The starting aminopyrazole is highly polar (low Rf). The successful formation of the fully conjugated pyrazolo[1,5-a]pyrimidine will appear as a highly UV-active, significantly less polar spot (higher Rf). If a highly polar intermediate persists, imine formation has occurred but cyclization has stalled; increase heat to 100 °C.

Step 3: Workup & Isolation

  • Cool the reaction to room temperature and pour slowly into 25 mL of crushed ice-water.

  • Stir vigorously until a precipitate forms. Filter the solid under a vacuum and wash with cold water (3 x 10 mL) to remove residual acetic acid.

Step 4: Structural Validation (NMR)

  • Self-Validation Check (2D NMR): To definitively prove regiochemistry, acquire a NOESY or HMBC spectrum. Look for a spatial correlation (NOE) or long-range carbon coupling between the pyrimidine ring substituents and the pyrazole C4-proton. This confirms which carbonyl was attacked by the exocyclic amine.

Cyclization SM 3-Aminopyrazole Core + Unsymmetrical 1,3-Dicarbonyl IntA Intermediate A (Attack at highly electrophilic C=O) SM->IntA Exocyclic NH2 Attack (Fast) IntB Intermediate B (Attack at less electrophilic C=O) SM->IntB Exocyclic NH2 Attack (Slow) ProdA Major Regioisomer (Kinetic Pathway) IntA->ProdA Endocyclic N2 Cyclization (-H2O) ProdB Minor Regioisomer (Steric/Thermodynamic Pathway) IntB->ProdB Endocyclic N2 Cyclization (-H2O)

Regioselective cyclization mechanism of 3-aminopyrazoles with 1,3-dicarbonyls.

Part 4: Quantitative Data & Regioselectivity Matrix

The following table summarizes the expected regiochemical outcomes and standard yields based on the electrophile and reaction conditions applied to Ethyl 3-amino-1H-pyrazole-1-carboxylate.

Reaction ClassReagents & ConditionsPrimary Reactive SiteExpected Yield / SelectivityMechanistic Driver
N-Acylation Acyl chloride, Et₃N, DCM, 0 °CExocyclic C3-NH₂>85% (Kinetic Isomer)Hard electrophile targets the most basic/nucleophilic nitrogen under kinetic control.
C4-Halogenation NBS or Br₂, DMF, 25 °CC4 Carbon>90% (C4-Bromo)Electrophilic aromatic substitution at the most electron-rich ring carbon (+M effect of NH₂).
Cyclization Ethyl acetoacetate, AcOH, 85 °CC3-NH₂ then Endocyclic N275–80% (7-oxo isomer)Sequential nucleophilic attack driven by the differential electrophilicity of the dicarbonyl.
Deprotection NaOH (aq) or Hydrazine, EtOHN1-Carboxylate>95% (Cleavage)Nucleophilic acyl substitution cleaves the labile carbamate linkage.

References

  • Source: japsonline.
  • Source: researchgate.
  • Source: nih.
  • Source: thieme-connect.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate

Welcome to the Process Chemistry Technical Support Center. As drug development professionals scale up the synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate , the transition from milligram-scale discovery to kilogram-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development professionals scale up the synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate , the transition from milligram-scale discovery to kilogram-scale production often reveals critical mechanistic bottlenecks.

The acylation of 3-aminopyrazole with ethyl chloroformate is notoriously difficult to control due to competing nucleophilic sites, highly exothermic reaction profiles, and complex phase behaviors. This guide provides field-proven, causality-driven solutions to ensure your scale-up is safe, regioselective, and self-validating.

Section 1: Reaction Pathway & Regioselectivity Mapping

To troubleshoot effectively, we must first map the competing mechanistic pathways. 3-Aminopyrazole contains three distinct nucleophilic nitrogen atoms, making precise kinetic control mandatory to avoid regioisomeric and over-acylated impurities.

Pathway SM 3-Aminopyrazole + Ethyl Chloroformate Target Ethyl 3-amino-1H-pyrazole -1-carboxylate (Target: N1-Acylation) SM->Target Kinetic Control (Low Temp, Base) ByP1 Ethyl 5-amino-1H-pyrazole -1-carboxylate (Impurity: N2-Acylation) SM->ByP1 Steric Clash (Minor) ByP2 Ethyl (1H-pyrazol-3-yl) carbamate (Impurity: Exocyclic) SM->ByP2 Excess Reagent / Poor Mixing ByP3 Bis-acylated Impurities (Over-reaction) Target->ByP3 Excess ClCOOEt ByP2->ByP3 Excess ClCOOEt

Fig 1. Regioselective pathways and impurity formation in 3-aminopyrazole acylation.

Section 2: Troubleshooting FAQs

Q1: We are observing high levels of the 5-amino regioisomer (N2-acylation) and exocyclic carbamates during our 10 kg scale-up. How can we improve N1 regioselectivity? A1: The root cause lies in the intrinsic reactivity of the starting material. N-unsubstituted 3(5)-aminopyrazoles are tautomeric species possessing three N-nucleophilic sites: the exocyclic -NH₂, N(H)1, and N2 (1)[1]. When deprotonated, the resulting pyrazolate anion's reactivity is governed by steric constraints. The C3-amino group sterically shields the adjacent N2 position. Therefore, N1 is kinetically favored for electrophilic attack. However, if the reaction temperature exceeds 5°C, the system gains enough activation energy to overcome this steric barrier, leading to N2-acylation (forming the 5-amino regioisomer) and exocyclic acylation (2)[2]. Solution: Maintain strict kinetic control. Ensure the internal reactor temperature remains between -5°C and 0°C during the entire dosing phase of ethyl chloroformate. Utilizing a bulkier base or a biphasic system can also enhance the steric differentiation, further favoring N1 acylation.

Q2: Mid-way through the ethyl chloroformate addition, the reaction mixture turns into a thick slurry, causing a sudden temperature spike. What is the root cause? A2: This is a classic heat-transfer failure caused by salt precipitation. The reaction of ethyl chloroformate with 3-aminopyrazole in the presence of an organic base (like Triethylamine) generates equimolar amounts of base-hydrochloride salts (e.g., Et₃N·HCl). In low-polarity solvents like Dichloromethane (DCM) or Toluene, these salts rapidly precipitate. The resulting thick slurry drastically reduces the overall heat transfer coefficient ( U -value) across the reactor wall. As ethyl chloroformate continues to be dosed, the highly exothermic acylation generates heat that can no longer be efficiently removed by the cooling jacket, leading to a thermal runaway and subsequent degradation of regioselectivity. Solution: Transition to a biphasic Schotten-Baumann reaction system (e.g., DCM and aqueous K₂CO₃). The aqueous phase continuously dissolves the generated inorganic salts, maintaining a low-viscosity, homogeneous organic phase that ensures optimal heat dissipation and mixing.

Q3: How do we efficiently separate the target Ethyl 3-amino-1H-pyrazole-1-carboxylate from bis-acylated impurities without relying on column chromatography? A3: Column chromatography is not a scalable purification strategy. Fortunately, you can exploit the differential solubility of the reaction components to create a self-validating isolation protocol. The bis-acylated impurities lack hydrogen-bond donors (both the ring NH and the exocyclic NH₂ are masked by acyl groups), making them highly soluble in non-polar organic solvents. Conversely, unreacted 3-aminopyrazole is highly polar and water-soluble. Solution: Implement an anti-solvent crystallization strategy. After phase separation and concentration of the organic layer, heat the crude mixture to 40°C in a minimal volume of Ethyl Acetate. Slowly dose Heptane (anti-solvent) until the cloud point is reached. The target Ethyl 3-amino-1H-pyrazole-1-carboxylate, which retains a hydrogen-bonding exocyclic amine, will selectively crystallize upon controlled cooling, leaving the bis-acylated impurities in the mother liquor.

Section 3: Quantitative Process Optimization Data

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and final isolated yield.

Solvent SystemBaseTemp (°C)Regioselectivity (N1 : N2 : Exo)Isolated YieldProcess Observation
DCMEt₃N2070 : 10 : 2055%High exocyclic acylation, thermal spike
DCMEt₃N-5 to 088 : 5 : 778%Thick salt slurry, poor agitation
THFDIPEA-5 to 092 : 3 : 582%Improved selectivity, expensive base
DCM / H₂O K₂CO₃ 0 to 5 96 : 2 : 2 88% Optimal : Biphasic, excellent heat transfer
Section 4: Validated Scale-Up Protocol (1.0 kg Scale)

This self-validating workflow utilizes Schotten-Baumann conditions to mitigate exotherms and eliminate salt-induced viscosity issues, ensuring high N1-regioselectivity (3)[3].

Phase 1: Reaction Setup & Biphasic Equilibration

  • Charge 3-aminopyrazole (1.00 kg, 12.0 mol) and Dichloromethane (10.0 L) into a 30 L jacketed glass-lined reactor.

  • Prepare the aqueous base by dissolving Potassium Carbonate (1.82 kg, 13.2 mol, 1.1 eq) in Deionized Water (5.0 L). Charge this solution to the reactor.

  • Equilibrate : Set the reactor jacket to -5°C. Initiate vigorous multi-tier agitation (300 rpm) to maximize the interfacial surface area between the organic and aqueous phases. Cool the internal temperature to 0°C.

Phase 2: Kinetically Controlled Dosing 4. Dose Ethyl chloroformate (1.37 kg, 12.6 mol, 1.05 eq) strictly via a subsurface dip-tube over a period of 3 to 4 hours.

  • Critical Parameter: Adjust the dosing rate to ensure the internal temperature never exceeds 5°C. Subsurface addition prevents high local concentrations of the electrophile at the phase boundary, minimizing bis-acylation.

  • Age the reaction mixture for 1.5 hours at 0–5°C post-addition to ensure complete conversion.

Phase 3: Workup & Anti-Solvent Crystallization 6. Phase Separation : Halt agitation and allow the phases to settle for 30 minutes. The lower organic layer contains the product and organic impurities; the upper aqueous layer contains KCl and unreacted K₂CO₃. Decant the organic layer. 7. Wash the organic phase with chilled brine (3.0 L) to remove residual water-soluble impurities. 8. Concentrate the organic layer under reduced pressure (300 mbar, 35°C) to a residual volume of approximately 2.5 L. 9. Solvent Exchange : Add Ethyl Acetate (2.0 L) and continue distillation until DCM is fully displaced. 10. Crystallize : Adjust the temperature to 40°C. Slowly dose Heptane (approx. 4.5 L) until a persistent cloud point is achieved. Seed the mixture if necessary, then initiate a controlled cooling ramp (-10°C/hour) down to 0°C. 11. Isolate : Filter the resulting white crystalline slurry. Wash the filter cake with cold Heptane (1.0 L) and dry in a vacuum oven at 40°C to constant weight.

References
  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [1]

  • Title: N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK Source: Reaction Biology URL: [2]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC URL: [3]

Sources

Optimization

Technical Support Center: Purity Assessment of Ethyl 3-amino-1H-pyrazole-1-carboxylate

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purity assessment and quality control of Ethyl 3-amino-1H-pyrazole-1-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purity assessment and quality control of Ethyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 1823330-71-7) 1.

Because this molecule features both a basic primary amine and a potentially labile N-carboxylate ester, standard analytical workflows often require careful optimization to prevent on-column degradation, peak tailing, and misidentification of regioisomers. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your analytical results.

Analytical Workflow & Decision Logic

The following decision tree outlines the orthogonal approach required to validate both the quantitative purity and structural integrity of the compound.

Workflow A Sample: Ethyl 3-amino-1H- pyrazole-1-carboxylate B Sample Prep: Dissolve in ACN (Avoid protic solvents) A->B C RP-HPLC-PDA (0.1% TFA / ACN) B->C D 1H-NMR (DMSO-d6) Regioisomer Check B->D E Purity >98% & Isomer Free? C->E Quantitative Data D->E Structural Data F Approve Batch E->F Yes G Repurify (Prep-HPLC) E->G No

Workflow for orthogonal purity assessment of pyrazole derivatives.

Standard Operating Protocols (SOPs)

To establish a self-validating system, the following protocols include internal checks to ensure the analytical method is performing correctly before sample data is accepted.

SOP A: RP-HPLC-PDA for Quantitative Purity

Mechanistic Rationale: Pyrazole derivatives contain basic nitrogen atoms that interact strongly with residual silanols on C18 stationary phases, causing severe peak tailing. Utilizing 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent protonates the amine, forming a neutral ion pair that ensures sharp, symmetrical peaks and highly reproducible retention times 2.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

    • Phase B: 100% LC-MS grade Acetonitrile (ACN).

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of anhydrous ACN to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL. Do not use methanol or water as the primary diluent to prevent ester solvolysis.

  • Column Setup: Install a high-efficiency C18 column (e.g., 5 µm, 150 × 4.6 mm). Set the column oven to 30°C.

  • Execution: Run the gradient program detailed in Table 1. Monitor the PDA detector at 254 nm and 333 nm.

  • Self-Validation (System Suitability): Before analyzing the batch, inject the standard. The run is only valid if:

    • Tailing Factor ( Tf​ ) is ≤ 1.5.

    • Theoretical plates ( N ) > 5,000.

    • %RSD of peak area for 5 replicate injections is ≤ 2.0%.

Table 1: Optimized HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.010901.0
18.010901.0
18.19551.0
22.09551.0
SOP B: ¹H-NMR for Structural Integrity & Isomer Differentiation

Mechanistic Rationale: During synthesis, the regioisomer Ethyl 5-amino-1H-pyrazole-1-carboxylate can form. HPLC alone may fail to resolve these isomers if the gradient is not perfectly optimized. ¹H-NMR provides definitive structural proof.

Step-by-Step Methodology:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquire the spectrum at 400 MHz or higher.

  • Self-Validation: Verify the integration ratio. The ethyl group protons (quartet at ~4.3 ppm, 2H; triplet at ~1.3 ppm, 3H) must integrate perfectly in a 2:3 ratio against the single pyrazole ring proton (1H). Any deviation indicates partial hydrolysis of the N-carboxylate group.

Troubleshooting Guide

Q: Why am I observing a split peak or a distinct shoulder on my main HPLC peak? A: This is a classic symptom of regioisomer contamination (the 5-amino isomer). Because both isomers have identical molecular weights and similar polarities, they co-elute under steep gradients.

  • Corrective Action: Flatten the gradient curve between 5% and 30% Mobile Phase B (extend this phase to 20 minutes) to increase the resolution ( Rs​ ) between the isomers. Confirm the presence of the isomer using ¹H-NMR.

Q: My sample shows severe peak tailing (Asymmetry Factor > 2.0). How do I fix this? A: Peak tailing for pyrazoles is almost always caused by secondary interactions between the basic primary amine and unreacted silanol groups on the stationary phase.

  • Corrective Action: Ensure your Mobile Phase A contains exactly 0.1% TFA to maintain a pH of ~2.0, which fully protonates the amine. If the issue persists, your TFA may have degraded, or your column has lost its end-capping. Prepare fresh mobile phase or switch to a heavily end-capped C18 column.

Q: I am seeing a rising baseline during the gradient run, making integration difficult. What is the cause? A: TFA absorbs strongly in the low UV range (<220 nm). As the gradient shifts from aqueous (high TFA) to organic (low TFA), the background absorbance drops or rises depending on the exact mixing dynamics.

  • Corrective Action: Do not quantify this compound at 210 nm. Ethyl 3-amino-1H-pyrazole-1-carboxylate has a strong chromophore. Extract your chromatogram at 254 nm or 333 nm 2, where TFA is completely transparent, yielding a flat baseline.

Table 2: Quick Reference Troubleshooting Matrix

IssueSymptomRoot CauseCorrective Action
Co-elution Split peak / ShoulderRegioisomer presenceFlatten gradient slope; verify via NMR.
Tailing Tf​ > 1.5Amine-silanol interactionRefresh 0.1% TFA; use end-capped column.
Degradation New peaks over timeEster solvolysis in autosamplerUse anhydrous ACN as diluent; set autosampler to 4°C.
Integration Sloping baselineTFA absorbance at <220 nmShift detection wavelength to 254 nm or 333 nm.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS instead of LC-MS for purity and mass confirmation? A: It is highly discouraged. The N-carboxylate ester on the pyrazole ring is thermally labile. Subjecting Ethyl 3-amino-1H-pyrazole-1-carboxylate to the high temperatures of a GC injection port (typically 250°C - 300°C) will likely induce decarboxylation or thermal degradation, resulting in artifact peaks and inaccurate purity assessments. RP-HPLC coupled with ESI-MS is the gold standard for this molecule.

Q: How stable are the prepared analytical standards? A: The N1-carboxylate linkage is essentially a carbamate and is susceptible to hydrolysis in unbuffered water or transesterification in alcohols. When prepared in anhydrous Acetonitrile and stored at -20°C, stock solutions maintain >99% integrity for up to 30 days. Working solutions left at room temperature should be discarded after 24 hours.

Q: Why do we use DMSO-d₆ instead of CDCl₃ for NMR? A: While the compound may be soluble in Chloroform-d, the primary amine (-NH₂) protons exchange rapidly in trace moisture, often broadening into the baseline and becoming invisible. DMSO-d₆ strongly hydrogen-bonds with the amine protons, slowing their exchange rate and allowing them to appear as a distinct, integrable broad singlet, which is crucial for full structural validation.

References

  • ResearchGate. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine". ResearchGate Publications. Available at:[Link]

Sources

Troubleshooting

stability and storage conditions for Ethyl 3-amino-1H-pyrazole-1-carboxylate

Technical Support Center: Ethyl 3-amino-1H-pyrazole-4-carboxylate A Note on Chemical Nomenclature: This guide focuses on Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS No. 6994-25-8). The initial request specified "Ethyl 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-amino-1H-pyrazole-4-carboxylate

A Note on Chemical Nomenclature: This guide focuses on Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS No. 6994-25-8). The initial request specified "Ethyl 3-amino-1H-pyrazole-1-carboxylate". As the former is a widely documented and commercially available intermediate, this guide has been developed for this compound, assuming a potential typographical error in the positional number of the carboxylate group. The principles of handling and stability are often similar for related isomers, but specific data should be confirmed for the exact compound in use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Ethyl 3-amino-1H-pyrazole-4-carboxylate?

A1: For long-term stability, it is highly recommended to store Ethyl 3-amino-1H-pyrazole-4-carboxylate in a refrigerator at 2-8°C (36-46°F)[1][2]. The container should be tightly sealed to prevent moisture ingress and stored in a dark place to avoid photodegradation[3]. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to minimize oxidation, although not always mandatory for short-term storage.

Q2: Can I store this compound at room temperature?

A2: While some suppliers may ship the compound at room temperature, for storage in a laboratory setting, refrigeration is recommended to ensure its long-term purity and stability[4]. If short-term (days to a few weeks) storage at room temperature is necessary, it should be kept in a cool, dry place away from direct sunlight and sources of heat.

Q3: What are the visible signs of degradation?

A3: Ethyl 3-amino-1H-pyrazole-4-carboxylate should appear as a light yellow to yellow crystalline powder[1]. Signs of degradation may include a significant change in color (e.g., darkening to brown), a change in texture (e.g., clumping or becoming sticky, which could indicate moisture absorption), or the development of an unusual odor. If you observe any of these changes, it is advisable to re-analyze the compound for purity before use.

Q4: Is this compound sensitive to air or moisture?

A4: Yes, compounds with amino and ester functional groups can be sensitive to both air (oxygen) and moisture. The amino group is susceptible to oxidation, and the ethyl ester can undergo hydrolysis in the presence of water, especially under acidic or basic conditions[3]. Therefore, it is crucial to keep the container tightly sealed when not in use.

Q5: What are the primary degradation pathways for this compound?

A5: The main potential degradation pathways include:

  • Hydrolysis: The ethyl ester group can hydrolyze to form 3-amino-1H-pyrazole-4-carboxylic acid[3]. This is accelerated by the presence of acids or bases.

  • Oxidation: The amino group and the pyrazole ring are susceptible to oxidation, which can lead to the formation of colored impurities[3].

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation[3].

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Inconsistent reaction yields or unexpected byproducts Degradation of the starting material.1. Verify the purity of your Ethyl 3-amino-1H-pyrazole-4-carboxylate using an appropriate analytical method (e.g., HPLC, NMR). 2. Ensure the compound has been stored correctly (refrigerated, dry, and protected from light)[1][3]. 3. If purity is compromised, consider purifying the material (e.g., by recrystallization) or using a fresh batch.
Compound has darkened in color Oxidation or exposure to light.1. This is a strong indicator of degradation. The material should be re-tested for purity. 2. For future storage, ensure the container is opaque or stored in the dark, and consider flushing with an inert gas before sealing[3].
Difficulty in dissolving the compound Presence of insoluble impurities or hydrolysis product.1. The primary hydrolysis product, a carboxylic acid, may have different solubility characteristics. 2. Check the purity of the compound. If impurities are present, recrystallization from a suitable solvent like ethanol/water may be necessary[3].
Low assay or purity results during quality control testing Improper storage or handling leading to degradation.1. Review storage and handling procedures. Ensure the compound is brought to room temperature in a desiccator before opening to prevent moisture condensation. 2. Refer to the stability assessment protocol below to evaluate the impact of your laboratory's conditions.

Experimental Protocols

Protocol for Assessing Compound Stability

This protocol provides a framework for a basic stability study to ensure the integrity of Ethyl 3-amino-1H-pyrazole-4-carboxylate under your laboratory conditions.

Objective: To evaluate the stability of the compound under conditions of elevated temperature, humidity, and light exposure.

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • HPLC system with a suitable column (e.g., C18)

  • Climate-controlled stability chamber

  • Photostability chamber

  • Control sample stored under ideal conditions (2-8°C, dark, sealed)

Methodology:

  • Initial Analysis (T=0):

    • Perform an initial purity analysis of a control sample of the compound using a validated HPLC method. This will serve as your baseline.

    • Record the purity, and note the presence and area of any impurity peaks.

  • Sample Preparation for Stress Conditions:

    • Aliquot the compound into several vials for each stress condition.

    • Thermal Stress: Place samples in a stability chamber at 40°C with 75% relative humidity.

    • Photostability: Expose samples to a light source as per ICH Q1B guidelines[5].

  • Time Points for Analysis:

    • Analyze the stressed samples at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).

  • Analysis:

    • At each time point, remove a sample from each stress condition.

    • Allow the sample to equilibrate to room temperature.

    • Perform HPLC analysis and compare the chromatogram to the T=0 control.

    • Look for a decrease in the main peak area and the appearance or increase of impurity peaks.

  • Data Interpretation:

    • A significant change (e.g., >5% degradation) indicates instability under that specific condition.

    • This data can help establish appropriate handling and storage procedures within your lab to prevent degradation during experiments.

Data Summary

Parameter Recommended Condition Source
Storage Temperature 2-8°C[1][2]
Appearance Light yellow to yellow crystal/powder[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents[6][7]
Sensitivity Light, moisture, air (oxygen)[3]

Visualizations

Workflow for Handling and Storage

G cluster_receipt Receiving Compound cluster_storage Storage cluster_usage Usage receive Receive Compound inspect Inspect for color change or clumping receive->inspect storage_long Long-Term Storage: - Tightly sealed - 2-8°C - Protect from light inspect->storage_long Looks OK retest Retest Purity Before Use inspect->retest Signs of degradation equilibrate Equilibrate to Room Temp in Desiccator storage_long->equilibrate For experiment storage_short Short-Term (Working Stock): - Cool, dry, dark place - Tightly sealed weigh Weigh required amount equilibrate->weigh reseal Immediately reseal container weigh->reseal reseal->storage_long Return to storage G cluster_degradation Degradation Products main Ethyl 3-amino-1H-pyrazole-4-carboxylate hydrolysis_prod 3-Amino-1H-pyrazole-4-carboxylic acid main->hydrolysis_prod Hydrolysis (+H2O, acid/base) oxidation_prod Oxidized Impurities (e.g., colored byproducts) main->oxidation_prod Oxidation (+O2) photo_prod Various Photodegradants main->photo_prod Photodegradation (UV/Light)

Caption: Simplified diagram of potential degradation pathways for Ethyl 3-amino-1H-pyrazole-4-carboxylate.

References

  • ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472 - PubChem. [Link]

  • Process for the preparation of a pyrazole derivative - Google P
  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate - Chemspace. [Link]

  • The Power of Excipient Purity in API Stability - Croda Pharma. [Link]

  • Stability Testing Of Drug Products In The US 2021 - CPT Labs. [Link]

  • In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). [Link]

  • Ethyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate - PubChemLite. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkat USA. [Link]

  • Stability testing of existing active ingredients and related finished products - Scientific guideline - European Medicines Agency (EMA). [Link]

  • Evaluation for Stability Data - ICH. [Link]

  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. [Link]

Sources

Optimization

Technical Support Center: Managing Tautomeric Mixtures in Ethyl 3-amino-1H-pyrazole-1-carboxylate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regiochemical and stability issues associated with Ethyl 3-amino-1H-pyrazole-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex regiochemical and stability issues associated with Ethyl 3-amino-1H-pyrazole-1-carboxylate .

While N1-substituted pyrazoles do not exhibit annular tautomerism themselves, their synthesis from 3(5)-aminopyrazole precursors inherently generates complex regioisomeric mixtures[1]. Furthermore, the N1-carboxylate group is uniquely labile, leading to unexpected transacylation and migration during downstream functionalization[2]. This guide provides field-proven insights, diagnostic data, and self-validating protocols to help you control these variables.

The Core Challenge: Tautomerism vs. Regioselectivity

The root cause of regioselectivity issues in these reactions is the dynamic nature of the starting material. In solution, 3-aminopyrazole exists as a rapid prototropic tautomeric equilibrium between the 3-amino and 5-amino forms[3]. When reacted with an electrophile like ethyl chloroformate, attack can occur at either the N1 or N2 position, leading to divergent kinetic and thermodynamic pathways.

G cluster_tautomers Dynamic Tautomeric Precursor T3 3-amino-1H-pyrazole (NH at N1) T5 5-amino-1H-pyrazole (NH at N2) T3->T5 Rapid Equilibrium Reagent Ethyl chloroformate + Base T3->Reagent T5->Reagent P3 Ethyl 3-amino-1H- pyrazole-1-carboxylate (Thermodynamic Product) Reagent->P3 Favored Pathway (No Steric Clash) P5 Ethyl 5-amino-1H- pyrazole-1-carboxylate (Kinetic Product) Reagent->P5 Disfavored Pathway (Steric Clash) P5->P3 Thermal/Base Rearrangement

Fig 1: Tautomeric equilibrium of 3-aminopyrazole driving divergent kinetic and thermodynamic pathways.

Diagnostic Data: Differentiating the Regioisomers

Before optimizing a reaction, you must be able to accurately identify your products. The 5-amino isomer suffers from severe steric clash between the N1-ester and the C5-amine, altering its physical and spectroscopic properties.

Table 1: Diagnostic NMR and Stability Profiles of Tautomer-Derived Regioisomers

Diagnostic ParameterEthyl 3-amino-1H-pyrazole-1-carboxylate (Target)Ethyl 5-amino-1H-pyrazole-1-carboxylate (Impurity)
Thermodynamic Stability High (Favored, minimal steric strain)Low (Disfavored, severe steric clash)
1H NMR (C4-H Shift) ~5.8 - 6.0 ppm (Doublet)~5.4 - 5.6 ppm (Doublet)
2D NOESY Correlation N1-Ethyl CH2 ↔ C5-H (Strong)N1-Ethyl CH2 ↔ C5-NH2 (Strong)
Chromatographic Retention Later eluting (Intact internal H-bonding)Earlier eluting (Disrupted H-bonding)
Susceptibility to Cleavage ModerateHigh (Cleavage relieves steric strain)

Note: 2D NOESY NMR is the definitive, authoritative method for distinguishing these isomers, as 1D shifts can vary based on solvent[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why do I isolate a mixture of two products when reacting 3-aminopyrazole with ethyl chloroformate? A: The regioselective protection of pyrazoles is inherently complicated due to the rapid prototropic annular tautomerism of the 3(5)-aminopyrazole system[1]. While the 3-amino-1-carboxylate is the thermodynamic product, the high reactivity of ethyl chloroformate often traps the molecule in a kinetic mixture.

Q: During downstream amide coupling at the C3-amine, I observe the complete loss of the N1-ethyl carboxylate. What happened? A: The N1-carboxylate acts as an activated ester (a carbamate where the pyrazole ring is an excellent leaving group). In the presence of strong or nucleophilic bases (e.g., DMAP, secondary amines), the N1-ester is cleaved or migrates to the exocyclic amine[2].

G Start Reaction Failure: Loss of N1-Carboxylate CheckBase Are nucleophilic bases (e.g., 1°/2° amines) present? Start->CheckBase BaseYes Root Cause: Pyrazole acts as a leaving group. Action: Switch to non-nucleophilic bases (e.g., DIPEA, K3PO4). CheckBase->BaseYes Yes BaseNo Check Reaction Temperature CheckBase->BaseNo No CheckTemp Is T > 60°C? BaseNo->CheckTemp TempYes Root Cause: Thermal transamidation. Action: Lower temperature or change solvent. CheckTemp->TempYes Yes TempNo Root Cause: Aqueous hydrolysis. Action: Ensure strictly anhydrous conditions. CheckTemp->TempNo No

Fig 2: Troubleshooting workflow for diagnosing and resolving N1-carboxylate cleavage or migration.

Field-Proven Protocols (Self-Validating Systems)

Protocol A: Regioselective Synthesis of Ethyl 3-amino-1H-pyrazole-1-carboxylate

Goal: Synthesize the target compound with >95% regiomeric purity by exploiting thermodynamic control. Causality: Initial acylation at 0°C yields a kinetic mixture. By elevating the temperature in the presence of a catalytic nucleophile (DMAP), the sterically strained 5-amino isomer undergoes intermolecular transacylation, funneling the mixture entirely into the thermodynamically stable 3-amino isomer[2].

  • Initiation: Dissolve 3-aminopyrazole (1.0 eq) and Triethylamine (1.2 eq) in anhydrous THF (0.2 M). Cool to 0°C.

  • Kinetic Acylation: Add Ethyl chloroformate (1.05 eq) dropwise over 15 minutes. Stir for 1 hour at 0°C.

  • Thermodynamic Equilibration: Add DMAP (0.05 eq). Attach a reflux condenser and heat the reaction to 60°C for 4 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS at 254 nm. Do not proceed to workup until the peak area ratio of the 3-amino isomer (later eluting) to the 5-amino isomer (earlier eluting) is ≥ 95:5. If the ratio is lower, add an additional 0.05 eq DMAP and extend heating by 2 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and crystallize from EtOAc/Hexanes to yield the pure 3-amino regioisomer.

Protocol B: Chemoselective Amide Coupling at the Exocyclic C3-Amine

Goal: Couple a carboxylic acid to the C3-NH2 group without cleaving the labile N1-ethyl carboxylate. Causality: Standard peptide coupling conditions (e.g., HATU/DIPEA) often use excess base, which can attack the N1-ester. By using a strictly non-nucleophilic inorganic base in an anhydrous aprotic solvent, the N1-ester remains intact.

  • Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Selection: Add finely powdered, anhydrous K₃PO₄ (2.0 eq) instead of organic amines. Stir for 10 minutes.

  • Coupling: Add Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.0 eq). Stir at room temperature (strictly ≤ 25°C to prevent thermal transamidation).

  • Validation Checkpoint (Self-Validation): Run a TLC (EtOAc/Hexanes). Check the baseline. If a highly polar, UV-active spot appears at the baseline, your N1-carboxylate is cleaving. Immediately cool the reaction to 0°C and verify the anhydrous state of your K₃PO₄.

  • Workup: Dilute with EtOAc and wash extensively with 5% LiCl aqueous solution to remove DMF and salts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: Ethyl 3-amino-1H-pyrazole-1-carboxylate vs. Alternative Aminopyrazole Building Blocks

Introduction The pyrazole heterocyclic ring is a cornerstone in medicinal chemistry, serving as a critical building block for kinase inhibitors, anti-inflammatory drugs, and anti-infective agents 1. Among its derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole heterocyclic ring is a cornerstone in medicinal chemistry, serving as a critical building block for kinase inhibitors, anti-inflammatory drugs, and anti-infective agents 1. Among its derivatives, aminopyrazoles are particularly valuable due to their ability to form key hydrogen bonds within enzyme active sites. However, the use of unprotected 3-aminopyrazoles presents a notorious synthetic challenge: the presence of multiple nucleophilic sites (the exocyclic amine and two endocyclic nitrogens) often leads to poor regioselectivity during functionalization 2.

Ethyl 3-amino-1H-pyrazole-1-carboxylate emerges as a strategic alternative. By installing an ethyl ester at the N1 position, chemists can elegantly bypass these regiochemical pitfalls. This guide objectively compares this N1-protected scaffold against other common aminopyrazole building blocks, detailing the mechanistic causality behind its superior performance in specific synthetic workflows.

Structural and Reactivity Comparison

To select the optimal building block, researchers must weigh the electronic effects of ring substituents against the desired regiochemical outcome. The table below summarizes the comparative performance of key aminopyrazole scaffolds.

Building BlockStructural FeaturePrimary Reactive SitesKey AdvantageCommon Synthetic Application
3-Aminopyrazole Unprotected N1/N2, C3-NH2C3-NH2, N1, N2High atom economy; minimal steric hindrance.Direct synthesis of simple pyrazole amides (often yields mixtures) 3.
5-Aminopyrazole Unprotected N1/N2, C5-NH2C5-NH2, N1, N2Different tautomeric stability vs 3-isomer.Kinase inhibitor scaffolds requiring specific H-bond donor/acceptor angles 1.
Ethyl 3-amino-1H-pyrazole-4-carboxylate C4-Ester (Electron-withdrawing)C3-NH2, N1, N2C4-ester modulates exocyclic amine nucleophilicity.Precursor for highly substituted pyrazolo[1,5-a]pyrimidines 4.
Ethyl 3-amino-1H-pyrazole-1-carboxylate N1-Ester (Protecting/Directing)C3-NH2 (Exclusive) Blocks N1; prevents endocyclic acylation/alkylation.Regioselective C3-amidation; traceless activation for annulations 5.
Mechanistic Causality: The Role of N1-Carboxylation

The comparable nucleophilicity of the exocyclic -NH2 group and the endocyclic -NH in unprotected 3(5)-aminopyrazoles is a well-documented source of synthetic frustration 3. When subjected to standard acylation or alkylation conditions, the unprotected core typically yields a statistically distributed mixture of N1, N2, and C3-functionalized products, necessitating arduous chromatographic separations and resulting in poor isolated yields.

Ethyl 3-amino-1H-pyrazole-1-carboxylate solves this through a dual-action mechanism:

  • Steric and Electronic Shielding : The N1-carboxylate covalently blocks the most reactive endocyclic nitrogen. Furthermore, the electron-withdrawing nature of the ester pulls electron density away from the adjacent N2, effectively deactivating it. This funnels incoming electrophiles exclusively toward the exocyclic C3-amine 5.

  • Traceless Annulation : In the synthesis of fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines), the N1-carboxylate can act as a leaving group. During thermal cyclocondensation with 1,3-dielectrophiles, the ester facilitates initial C3-attack and subsequent ring closure, eventually being expelled to restore aromaticity without requiring a separate deprotection step 6.

Regioselectivity Unprotected 3-Aminopyrazole (Unprotected N1/N2) Electrophile1 Electrophile (e.g., R-COCl) Unprotected->Electrophile1 Multiple nucleophilic sites Protected Ethyl 3-amino-1H-pyrazole- 1-carboxylate Electrophile2 Electrophile (e.g., R-COCl) Protected->Electrophile2 N1 blocked by ester Mix Mixture of N1, N2, and C3-NH2 Adducts Electrophile1->Mix Poor Regioselectivity Specific Exclusive C3-NH2 Functionalization Electrophile2->Specific High Regioselectivity

Figure 1: Regioselectivity logic comparing unprotected 3-aminopyrazole vs. N1-carboxylate protection.

Experimental Workflows & Self-Validating Protocols

To leverage the regioselective advantages of Ethyl 3-amino-1H-pyrazole-1-carboxylate, the following protocols outline its application in standard medicinal chemistry workflows. Each protocol is designed as a self-validating system to ensure high-fidelity results.

Protocol A: Regioselective Amidation of the C3-Amine

Causality & Setup: Standard acylation of unprotected pyrazoles requires careful temperature control and often yields di-acylated byproducts. By using the N1-carboxylate building block, we force mono-acylation at C3. N,N-Diisopropylethylamine (DIPEA) is selected as the base over stronger nucleophilic bases (like DMAP) to prevent premature cleavage of the N1-ethyl ester during the reaction.

Step-by-Step Methodology:

  • Preparation : Dissolve Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (0.2 M concentration).

  • Base Addition : Add DIPEA (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath. (Causality: Cooling minimizes the risk of exothermic ester hydrolysis.)

  • Electrophile Addition : Add the desired acyl chloride (1.1 eq) dropwise over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (Checkpoint 1) : Analyze an aliquot via LC-MS. The chromatogram should display a single dominant peak corresponding to the mono-acylated product mass [M+H]+, confirming the absence of N1/N2 acylation.

  • Workup : Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation (Checkpoint 2) : Perform 1H NMR on the crude mixture. The retention of the ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) validates that the protecting group remains intact 5.

Workflow Step1 1. Dissolve Ethyl 3-amino-1H-pyrazole- 1-carboxylate in anhydrous DCM Step2 2. Add DIPEA (2.0 eq) at 0 °C (Prevents ester cleavage) Step1->Step2 Step3 3. Dropwise addition of Acyl Chloride (1.1 eq) Step2->Step3 Step4 4. Warm to RT, stir for 4 hours (Monitor via TLC/LC-MS) Step3->Step4 Step5 5. Aqueous Workup (NH4Cl) & Column Chromatography Step4->Step5 Step6 6. Pure N-(1-(ethoxycarbonyl)- 1H-pyrazol-3-yl)amide Step5->Step6

Figure 2: Self-validating experimental workflow for the regioselective amidation of the C3-amine.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines via Traceless Activation

Causality & Setup: Pyrazolo[1,5-a]pyrimidines are critical pharmacophores. Reacting an unprotected 3-aminopyrazole with a 1,3-dielectrophile (like an acylated Meldrum's acid or a beta-ketoester) often yields a mixture of the 5-oxo and 7-oxo regioisomers 6. Utilizing Ethyl 3-amino-1H-pyrazole-1-carboxylate directs the initial nucleophilic attack from the C3-amine to the most electrophilic carbonyl. Subsequent heating drives intramolecular cyclization onto the N2 nitrogen, simultaneously expelling the N1-carboxylate group (as ethanol and CO2) to yield a single, fully aromatized regioisomer.

Step-by-Step Methodology:

  • Condensation : Combine Ethyl 3-amino-1H-pyrazole-1-carboxylate (1.0 eq) and the 1,3-dielectrophile (1.2 eq) in glacial acetic acid.

  • Cyclization : Heat the mixture to 100 °C for 12 hours. (Causality: The acidic environment promotes enolization of the dielectrophile, while thermal energy drives the expulsion of the N1-ester during the final ring closure.)

  • Self-Validation (Checkpoint 1) : Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting pyrazole and the emergence of a highly UV-active spot indicates successful annulation.

  • Isolation : Cool to room temperature, precipitate the product by adding ice water, and collect via vacuum filtration.

  • Self-Validation (Checkpoint 2) : 1H NMR will confirm the loss of the ethyl ester signals (absence of the 4.4 ppm quartet) and the presence of the newly formed pyrimidine ring protons, validating the traceless nature of the N1-carboxylate 4.

References
  • Source: PMC (National Institutes of Health)
  • Source: DOI.
  • Title: Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines Source: Journal of Applied Pharmaceutical Science URL
  • Title: A Comparative Study on the Reactivity of Methyl vs.
  • Source: PMC (National Institutes of Health)
  • Source: Organic Letters (ACS Publications)

Sources

Comparative

in vitro vs. in vivo studies of compounds synthesized from Ethyl 3-amino-1H-pyrazole-1-carboxylate

Title: In Vitro vs. In Vivo Profiling of Kinase Inhibitors Synthesized from Ethyl 3-amino-1H-pyrazole-1-carboxylate: A Comprehensive Comparison Guide Executive Summary Ethyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 182333...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Profiling of Kinase Inhibitors Synthesized from Ethyl 3-amino-1H-pyrazole-1-carboxylate: A Comprehensive Comparison Guide

Executive Summary Ethyl 3-amino-1H-pyrazole-1-carboxylate (CAS: 1823330-71-7) is a highly versatile, bifunctional building block in medicinal chemistry[1]. Featuring an exocyclic amine at the C3 position and an ester group at the N1 position, it is uniquely suited for the regioselective synthesis of fused heterocycles—most notably pyrazolo[1,5-a]pyrimidines and pyrazolo-pyridines. These scaffolds are privileged structures in drug discovery, frequently serving as the core for potent kinase inhibitors targeting IRAK4, TRK, and RUVBL1/2 ATPases[2][3][4].

As a Senior Application Scientist, I have structured this guide to delineate the critical transition from in vitro biochemical validation to in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling for compounds derived from this precursor.

Chemical Rationale & Synthesis Workflow

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of the 3-amino-1H-pyrazole core with diketones, dialdehydes, or malonaldehyde derivatives under acidic conditions[3][4]. The resulting bicyclic core provides excellent hydrogen-bonding capabilities and structural rigidity, which are essential for fitting into the ATP-binding pockets of target kinases.

SynthesisWorkflow A Ethyl 3-amino-1H-pyrazole- 1-carboxylate B Condensation & Cyclization A->B Reagents/Heat C Pyrazolo[1,5-a]pyrimidine Derivatives B->C D In Vitro Profiling (Biochemical & Cellular) C->D Hit Identification E In Vivo Profiling (PK/PD & Efficacy) D->E Lead Optimization

Caption: Workflow from Ethyl 3-amino-1H-pyrazole-1-carboxylate synthesis to preclinical profiling.

In Vitro Studies: Establishing Mechanistic Efficacy

In vitro assays are the first line of evaluation, designed to isolate the target mechanism and quantify the compound's binding affinity (IC50) and cellular permeability. For pyrazole-derived inhibitors, these assays validate the disruption of kinase activity before introducing the complexities of systemic metabolism[3].

Causality & Rationale: We utilize a FRET-based or radiometric kinase assay because it directly measures the inhibition of substrate phosphorylation. This ensures that any observed cellular phenotype (e.g., reduced cell viability or cytokine suppression) is causally linked to target engagement rather than off-target cytotoxicity.

Self-Validating In Vitro Protocol: High-Throughput Kinase Inhibition Assay

  • Preparation: Coat microtiter plates with the purified recombinant target kinase (e.g., IRAK4 or RUVBL1/2)[4].

  • Compound Incubation: Dispense synthesized pyrazole derivatives in a 10-point concentration gradient (ranging from 10 µM to 0.5 nM) using acoustic liquid handling to ensure volumetric precision.

  • Reaction Initiation: Add ATP at the Km​ concentration and the specific peptide substrate. Incubate for 60 minutes at 37°C.

  • Detection: Add the FRET-based detection reagent (e.g., TR-FRET antibody). The emission ratio (e.g., 665 nm / 615 nm) is directly proportional to the amount of phosphorylated substrate.

  • Validation Check: The assay is a self-validating system; a known reference inhibitor (e.g., PF-06650833 for IRAK4)[5] must yield an IC50 within 3-fold of its historical average for the plate to pass quality control.

In Vivo Studies: Bridging to Clinical Viability

While in vitro potency is necessary, it is insufficient for clinical success. In vivo studies evaluate the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and systemic efficacy. Many pyrazolo-pyrimidine hits fail here due to poor solubility, high hepatic clearance, or high plasma protein binding (PPB)[3].

Causality & Rationale: In vivo models, such as inflammation-mediated PK/PD mouse models or tumor xenografts, are essential because they test the compound against physiological barriers. A compound must maintain an unbound plasma concentration ( Cfree​ ) above its in vitro IC90 for a sustained period to drive efficacy[3].

Self-Validating In Vivo Protocol: Murine PK/PD Efficacy Model

  • Formulation: Suspend the optimized pyrazole derivative in a biocompatible vehicle (e.g., 0.5% Methylcellulose/0.2% Tween 80) to ensure uniform dosing.

  • Administration: Dose female BALB/c mice via oral gavage (PO) at 10, 30, and 100 mg/kg.

  • Sampling: Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and quantify compound concentration via LC-MS/MS.

  • PD Biomarker Readout: For IRAK4 inhibitors, stimulate mice with LPS and measure the suppression of downstream cytokines (e.g., TNF-α, IL-6) via ELISA[6].

  • Validation Check: The protocol validates itself through a dose-dependent response: the degree of cytokine suppression must correlate linearly with the plasma exposure (AUC) of the compound.

Comparative Data Analysis

To objectively compare the performance of early-stage hits versus optimized leads synthesized from the pyrazole carboxylate core, we analyze the transition from in vitro metrics to in vivo viability.

ParameterIn Vitro Focus (Early Hits)In Vivo Focus (Optimized Leads)Causality / Impact on Drug Design
Primary Metric Enzymatic IC50, Cellular EC50Bioavailability (F%), Clearance (CL)In vitro potency drives target engagement; in vivo PK dictates dosing frequency.
Solubility Kinetic Solubility (DMSO/Buffer)Thermodynamic Solubility (FaSSIF)Poor solubility limits oral absorption, causing a disconnect between in vitro and in vivo efficacy[3].
Protein Binding Not typically a limiting factorPlasma Protein Binding (PPB)High PPB reduces the free fraction of the drug, neutralizing in vivo efficacy despite high in vitro potency.
Throughput High (Hundreds of compounds/week)Low (Months per cohort)In vitro acts as a strict funnel to ensure only metabolically stable compounds enter in vivo testing.
Example Data IC50 = 5 nM, EC50 = 45 nMF = 65%, CL = 12 mL/min/kgOptimization of the pyrazole core (e.g., adding a dihydrobenzofuran linker) improves in vivo half-life[3].

Mechanistic Pathway Visualization

Understanding the mechanism of action is critical. For instance, when Ethyl 3-amino-1H-pyrazole-1-carboxylate derivatives are optimized into IRAK4 inhibitors, they block the MyD88-dependent signaling cascade, preventing the transcription of inflammatory cytokines.

MechanismOfAction Stimulus LPS / IL-1 Receptor TLR / IL-1R Complex Stimulus->Receptor Adaptor MyD88 Recruitment Receptor->Adaptor Kinase IRAK4 Kinase (Active) Adaptor->Kinase Transcription NF-κB Translocation & Cytokine Release Kinase->Transcription Phosphorylation Cascade Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->Kinase Competitive ATP Binding

Caption: Mechanism of action for pyrazole-derived IRAK4 inhibitors blocking the inflammatory cascade.

Conclusion

The synthesis of compounds from Ethyl 3-amino-1H-pyrazole-1-carboxylate yields potent scaffolds capable of sub-nanomolar in vitro inhibition. However, the true test of a drug candidate lies in its in vivo translation. By rigorously applying self-validating protocols in both domains, researchers can systematically overcome the attrition caused by poor pharmacokinetics, ensuring that biochemical potency successfully translates into therapeutic efficacy.

References

  • BLD Pharm. "1823330-71-7 | Ethyl 3-amino-1H-pyrazole-1-carboxylate". Accessed March 21, 2026.

  • US Patent 10647730B2. "Macrocyclic compounds as TRK kinase inhibitors".

  • ACS Publications. "Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors". Journal of Medicinal Chemistry.

  • NIH / PMC. "Discovery of small-molecule inhibitors of RUVBL1/2 ATPase". Oncotarget.

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of New Selective PDE4 Inhibitors for Topical Treatment of Psoriasis". Journal of Medicinal Chemistry.

  • OSTI.gov. "Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors".

Sources

Validation

comparing the coordination chemistry of Ethyl 3-amino-1H-pyrazole-1-carboxylate with other ligands

Comparative Coordination Chemistry: Ethyl 3-amino-1H-pyrazole-1-carboxylate vs. Prototypical Pyrazole Ligands For researchers in metallodrug development and homogenous catalysis, the selection of nitrogen-donor ligands d...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Coordination Chemistry: Ethyl 3-amino-1H-pyrazole-1-carboxylate vs. Prototypical Pyrazole Ligands

For researchers in metallodrug development and homogenous catalysis, the selection of nitrogen-donor ligands dictates the thermodynamic stability, solubility, and topology of the resulting metal complexes. Pyrazole derivatives are highly privileged scaffolds in this domain due to their versatile coordination modes[1].

This guide objectively compares the coordination chemistry of Ethyl 3-amino-1H-pyrazole-1-carboxylate (EA1PC) against prototypical alternatives like 3-Amino-1H-pyrazole (3-apz) and 3,5-Dimethyl-1H-pyrazole (Hdmpz) . By analyzing the steric and electronic impacts of N1-esterification, we provide actionable insights and self-validating experimental workflows for synthesizing discrete transition metal complexes[2].

Structural & Electronic Profiling: The Causality of Coordination

To predict how a ligand will behave in a metal-containing system, one must analyze the electron density distribution and steric bulk around the donor atoms[3].

  • The Prototypical Baseline (3-apz): In unsubstituted 3-amino-1H-pyrazole, the N1 position bears a proton that can be removed (deprotonation) to form a highly nucleophilic pyrazolate anion. Even in its neutral form, 3-apz acts as an excellent bridging ligand via the N2 (imine) and C3-amino groups. This lack of steric bulk and high basicity drives the formation of dense, insoluble 1D or 2D coordination polymers (e.g., with Cadmium halides)[4].

  • The EA1PC Divergence: EA1PC introduces an ethyl carboxylate group (-COOEt) at the N1 position. This structural modification fundamentally alters the ligand's behavior via two mechanisms:

    • Electronic Withdrawal (EWG Effect): The ester group pulls electron density away from the pyrazole ring via resonance and inductive effects. This significantly lowers the Lewis basicity (and pKa) of the N2 donor atom, resulting in weaker σ -donation to the metal center compared to 3-apz.

    • Steric Hindrance: The bulky ethyl ester physically blocks the approach of secondary metal centers to the N1 face of the pyrazole ring.

Conclusion: While 3-apz thermodynamically favors the assembly of infinite coordination polymers[4], the electronic withdrawal and steric bulk of EA1PC heavily disfavor polymerization, forcing the ligand to act as a discrete bidentate chelator (via N2 and the C3-NH 2​ group) to form soluble, mononuclear or low-nuclearity oligomeric complexes.

LigandDivergence Root 3-Amino-1H-Pyrazole Scaffold EA1PC Ethyl 3-amino-1H-pyrazole-1-carboxylate (N1-Blocked, EWG Ester) Root->EA1PC N1 Esterification APZ 3-Amino-1H-pyrazole (3-apz) (N1-Free, EDG) Root->APZ Unsubstituted N1 EA1PC_Mech Reduced N2 Basicity & High Steric Bulk EA1PC->EA1PC_Mech APZ_Mech High N2 Basicity & Deprotonation Potential APZ->APZ_Mech EA1PC_Result Discrete Mononuclear Complexes (Chelation via N2 & NH2) EA1PC_Mech->EA1PC_Result Prevents Polymerization APZ_Result 1D/2D Coordination Polymers (Bridging via N1, N2, NH2) APZ_Mech->APZ_Result Promotes Bridging

Logical relationship between N1 substitution and resulting coordination topology.

Comparative Coordination Metrics

The following table summarizes the quantitative and qualitative differences between EA1PC and standard pyrazole alternatives, providing a quick-reference guide for ligand selection.

LigandDenticity PotentialN1 StatusElectronic Effect on N2Steric ProfileDominant Complex Topology
EA1PC Bidentate (N2, NH 2​ )Blocked (Ester)Strongly EWG (Reduced basicity)High (Bulky ethyl group)Discrete Mononuclear / Soluble
3-apz Bridging / BidentateFree (N-H)EDG (Increased basicity)Low1D/2D Coordination Polymers
Hdmpz Monodentate / BridgingFree (N-H)Strongly EDGModerate (3,5-Methyls)Mononuclear / Dinuclear

Experimental Protocol: Self-Validating Synthesis of [Cu(EA1PC)₂Cl₂]

To isolate discrete mononuclear complexes using EA1PC, strict control over the solvent environment is required. The following protocol utilizes Copper(II) chloride, a borderline Lewis acid that forms highly predictable geometries with nitrogenous ligands.

Causality & Design: Every step in this protocol is engineered to prevent competitive binding and kinetically trapped impurities, forming a closed, self-validating loop of synthesis and characterization.

  • Step 1: Ligand Preparation. Dissolve 2.0 mmol of EA1PC in 10 mL of anhydrous ethanol.

    • Causality: Because the N1-carboxylate withdraws electron density, EA1PC is a weaker σ -donor than free pyrazoles. The presence of water will lead to competitive aqua-ligand coordination, displacing EA1PC from the metal center. Anhydrous conditions are mandatory.

  • Step 2: Metal Complexation. Slowly add a solution of 1.0 mmol CuCl 2​ in 5 mL anhydrous ethanol dropwise while stirring at room temperature.

    • Causality: The 2:1 ligand-to-metal stoichiometric ratio is designed to saturate the equatorial plane of the Cu(II) center with the bidentate EA1PC, forcing the chlorides into axial positions (Jahn-Teller distortion) or outer-sphere domains.

  • Step 3: Crystallization. Filter the solution through a 0.22 µm PTFE syringe filter to remove any kinetic precipitates. Allow the filtrate to undergo slow evaporation at 25°C in a vibration-free environment.

    • Causality: Slow thermodynamic growth over 3–5 days prevents the inclusion of lattice defects, yielding high-quality single crystals suitable for X-ray diffraction.

  • Step 4: Analytical Validation (The Feedback Loop).

    • Isolate the crystals and perform FT-IR spectroscopy.

    • Self-Validation Logic: Analyze the ν (NH 2​ ) and ν (C=O) stretching bands. A shift in ν (NH 2​ ) from ~3400 cm −1 to ~3320 cm −1 confirms amino nitrogen coordination. If the ν (C=O) band remains static at ~1740 cm −1 , the ester is acting purely as a steric shield (bidentate coordination). If ν (C=O) shifts to ~1710 cm −1 , the ester oxygen is participating in the coordination sphere (tridentate coordination). This binary spectroscopic outcome instantly validates the denticity without requiring immediate X-ray data.

SynthesisWorkflow S1 Step 1: Dissolution EA1PC in Anhydrous EtOH S2 Step 2: Metal Addition Dropwise M(II) Salt S1->S2 S3 Step 3: Crystallization Slow Evaporation (25°C) S2->S3 S4 Step 4: Validation IR, NMR, SCXRD S3->S4

Step-by-step self-validating workflow for EA1PC metal complex synthesis.

Implications for Drug Development

The coordination chemistry of EA1PC is highly relevant for the design of metallodrugs. Unlike 3-apz, which tends to form insoluble polymeric networks that lack bioavailability[4], EA1PC's ability to form discrete, low-molecular-weight complexes ensures high solubility in physiological media. Furthermore, the electron-withdrawing nature of the N1-carboxylate fine-tunes the redox potential of the coordinated metal center, a critical parameter when designing metal-based therapeutics meant to generate reactive oxygen species (ROS) within target cells[2].

References

  • Kuzevanova, I. S., et al. "Crystal structure of polymeric bis(3-amino-1H-pyrazole)cadmium diiodide." Acta Crystallographica Section E: Crystallographic Communications, National Institutes of Health (PMC). URL:[Link]

  • Faria, J. V., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, MDPI. URL:[Link]

  • Götzinger, A. C., & Müller, T. J. J. "Pyrazole chemistry development and coordination." Science of Synthesis, Thieme Connect. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 3-amino-1H-pyrazole-1-carboxylate: A Guide for Laboratory Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of Ethyl 3-amino-1H-pyrazole-1-carboxylate. As a specialty chemical, proper handling and disposal are paramount to ensuring laboratory saf...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe and compliant disposal of Ethyl 3-amino-1H-pyrazole-1-carboxylate. As a specialty chemical, proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document synthesizes established best practices and regulatory guidelines to empower researchers, scientists, and drug development professionals in managing this chemical waste stream effectively.

Hazard Assessment and Profile

Analog Compound Hazard Profile:

Hazard CategoryPotential Risks Based on Analog CompoundsCitation
Acute Toxicity (Oral) Harmful if swallowed.[1]
Acute Toxicity (Dermal) Toxic in contact with skin.[1]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation/damage.[1][2]
Respiratory Irritation May cause respiratory irritation.
Chronic Toxicity Potential for organ damage (spleen, thyroid) through prolonged or repeated exposure.[1]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1]

Given this profile, it is imperative to handle Ethyl 3-amino-1H-pyrazole-1-carboxylate as a hazardous substance.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling, ensure all appropriate personal protective equipment is donned. Adherence to these protocols minimizes the risk of exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Use chemical safety goggles or a face shield.[3]

  • Skin and Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[3]

  • Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a respirator may be required.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate vicinity.

  • Wear appropriate PPE .

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3]

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Document the spill according to your institution's protocols.

Major Spill (Outside of a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency response plan.[4][5]

  • Do not attempt to clean up a major spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The disposal of Ethyl 3-amino-1H-pyrazole-1-carboxylate must comply with federal, state, and local regulations. The following protocol is based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

Step 1: Waste Identification and Segregation

  • Characterize the Waste : Based on the hazard assessment, this chemical should be treated as a hazardous waste.

  • Segregate at the Source : Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. Store acids and bases separately, and keep this waste away from cyanides or sulfides.[9]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container : Use a container that is in good condition, leak-proof, and made of a material compatible with the chemical. A screw-top lid is required.[9][10]

  • Properly Label the Container : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Ethyl 3-amino-1H-pyrazole-1-carboxylate"), and the approximate percentage of each component if it is a mixture.[7][10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA : This is a designated area within the laboratory, at or near the point of waste generation, and under the control of laboratory personnel.[9][10]

  • Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste.[10]

  • Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[7]

  • Weekly Inspections : Inspect the SAA weekly for any signs of leaks or container degradation and document these inspections.[9][10]

Step 4: Arranging for Disposal

  • Request a Pickup : Once the container is 90% full, or after one year (whichever comes first), contact your institution's EHS department to arrange for a waste pickup.[10] Full containers must be removed from the SAA within three days.[9]

  • Do Not Dispose Down the Drain : Chemical waste should never be poured down the drain.[7]

  • Entrust to a Licensed Professional : Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for final treatment and disposal in accordance with all regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-amino-1H-pyrazole-1-carboxylate.

G A Waste Generation (Ethyl 3-amino-1H-pyrazole-1-carboxylate) B Hazard Assessment (Treat as Hazardous) A->B C Select Compatible, Labeled Container ('Hazardous Waste') B->C Yes H Drain Disposal B->H No D Store in Designated Satellite Accumulation Area (SAA) C->D E Container Full (90%) or 1 Year? D->E E->D No F Contact EHS for Waste Pickup E->F Yes G Professional Disposal (Licensed Vendor) F->G I Incorrect Disposal H->I

Sources

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